molecular formula C20H28N11O12P B3434562 Einecs 306-749-2 CAS No. 97403-87-7

Einecs 306-749-2

Cat. No.: B3434562
CAS No.: 97403-87-7
M. Wt: 645.5 g/mol
InChI Key: ONMZIZQHVXHGNH-AORRWANRSA-N
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Description

Einecs 306-749-2 is a useful research compound. Its molecular formula is C20H28N11O12P and its molecular weight is 645.5 g/mol. The purity is usually 95%.
The exact mass of the compound Guanosine, guanylyl-(3'.5')-, monoammonium salt is 645.16565237 g/mol and the complexity rating of the compound is 1240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

97403-87-7

Molecular Formula

C20H28N11O12P

Molecular Weight

645.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane

InChI

InChI=1S/C20H25N10O12P.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);1H3/t5-,6-,9-,10-,11-,12-,17-,18-;/m1./s1

InChI Key

ONMZIZQHVXHGNH-AORRWANRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+]

Related CAS

21052-31-3
97403-87-7

Origin of Product

United States

Historical Context of Cyclic Nucleotide Discovery and Research

The journey to understanding molecules like Guanosine (B1672433), guanylyl-(3'.5')-, monoammonium salt began with the groundbreaking discovery of cyclic nucleotides. In the mid-20th century, Earl W. Sutherland and his colleagues were investigating the mechanism of hormone-induced glycogen breakdown in the liver. nih.gov Their work led to the identification of cyclic adenosine (B11128) monophosphate (cAMP) in 1956, a discovery for which Sutherland was awarded the Nobel Prize in Physiology or Medicine in 1971. nih.govresearchgate.net This pivotal moment introduced the concept of "second messengers," intracellular molecules that relay signals from extracellular stimuli (the "first messengers," such as hormones) to internal cellular machinery. nih.govwikipedia.orgnih.gov

The discovery of cAMP spurred further research into similar cyclic nucleotides. researchgate.net In 1963, cGMP was identified as another critical second messenger. researchgate.net However, for many years, research into cGMP lagged behind that of cAMP, and its specific biological functions remained largely enigmatic until the 1980s. wikipedia.org The subsequent elucidation of the nitric oxide (NO) signaling pathway, in which cGMP plays a central role, marked a significant turning point in cGMP research. nih.govresearchgate.net47.251.13

Foundational Principles of Second Messenger Systems in Cellular Signaling

Second messengers are small, non-protein molecules or ions that transmit signals from receptors on the cell surface to target molecules within the cell, be it in the cytosol or the nucleus. bmglabtech.comaatbio.com They are a fundamental component of signal transduction cascades, which are initiated by the binding of an extracellular signaling molecule (the first messenger) to a cell-surface receptor. wikipedia.orgnih.gov This binding event triggers a conformational change in the receptor, which in turn activates an effector enzyme or ion channel responsible for the production or release of the second messenger. nih.govaatbio.com

A key characteristic of second messenger systems is signal amplification. The activation of a single receptor can lead to the generation of numerous second messenger molecules, which then diffuse throughout the cell to activate a multitude of downstream targets. nih.govlibretexts.org This amplification allows a small extracellular signal to elicit a robust and widespread cellular response. libretexts.org Common classes of second messengers include cyclic nucleotides (like cAMP and cGMP), ions (such as calcium), and lipid-derived molecules (like inositol (B14025) trisphosphate and diacylglycerol). nih.govbmglabtech.comlibretexts.org

The concentration of second messengers is tightly regulated by a balance between their synthesis by enzymes like adenylyl cyclase and guanylyl cyclase, and their degradation by enzymes such as phosphodiesterases (PDEs). nih.govnih.gov This precise control allows for the transient and localized signaling necessary for proper cellular function. nih.gov

Classification and Significance Within Guanine Nucleotide Biochemistry

Guanine (B1146940), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a vital role in various cellular processes. wikipedia.orgbiologyonline.combritannica.com Its derivatives, the guanine nucleotides, are central to bioenergetics, signal transduction, and the regulation of gene expression.

Biochemical Classification of Guanine Nucleotides

Class Examples Primary Function
Nucleoside Guanosine (B1672433), DeoxyguanosinePrecursors for nucleotide synthesis
Nucleotide Monophosphates Guanosine monophosphate (GMP)Building block for RNA; product of cGMP degradation
Nucleotide Diphosphates Guanosine diphosphate (GDP)Involved in G-protein signaling (inactive state)
Nucleotide Triphosphates Guanosine triphosphate (GTP)Energy currency; substrate for guanylyl cyclase; involved in G-protein signaling (active state)
Cyclic Nucleotides Cyclic guanosine monophosphate (cGMP)Second messenger in various signaling pathways

Guanosine triphosphate (GTP) is a key player in cellular signaling, acting as a molecular switch in G-protein-coupled receptor (GPCR) pathways. longdom.org G-proteins cycle between an inactive GDP-bound state and an active GTP-bound state to regulate downstream effectors. longdom.org

Cyclic GMP is synthesized from GTP by the enzyme guanylyl cyclase. nih.gov There are two main forms of guanylyl cyclase: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides. lagullo.comnih.gov The actions of cGMP are terminated by its hydrolysis to GMP by phosphodiesterases (PDEs). nih.govnih.gov

The significance of cGMP lies in its ability to modulate a wide array of physiological processes by activating downstream targets. These targets primarily include cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases. nih.gov47.251.13nih.gov Through these effectors, cGMP influences processes such as smooth muscle relaxation, platelet aggregation, neurotransmission, and retinal phototransduction. nih.govwikipedia.orgphysiology.org

Overview of Research Trajectories for Cyclic Guanosine Monophosphate and Its Derivatives

Guanylate Cyclase Families and Mechanisms of Cyclic GMP Formation

Guanylate cyclases are broadly categorized into two main families: soluble guanylate cyclases (sGC) and particulate (or receptor) guanylate cyclases (pGC). elsevierpure.comnih.gov While both catalyze the conversion of GTP to cGMP, they differ significantly in their localization, structure, and mode of regulation. elsevierpure.com Soluble GCs are cytosolic proteins that act as intracellular receptors, primarily for the signaling molecule nitric oxide (NO). researchgate.net In contrast, pGCs are transmembrane proteins that function as cell-surface receptors for various extracellular peptide hormones. elsevierpure.com

The activation of these enzymes initiates a signaling cascade. The cGMP produced acts on downstream effectors such as cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which in turn mediate the ultimate physiological response. nih.govelsevierpure.com

Soluble Guanylate Cyclases (sGC)

Soluble guanylate cyclase is a heterodimeric enzyme, typically composed of an α and a β subunit. researchgate.netnih.gov This enzyme is the primary receptor for nitric oxide, a key signaling molecule in processes like vasodilation and neurotransmission. nih.govnih.gov Each sGC subunit is organized into several domains: an N-terminal H-NOX (Heme-Nitric oxide/Oxygen binding) domain, a PAS (Per-Arnt-Sim) domain, a coiled-coil domain, and a C-terminal catalytic domain. mdpi.com The catalytic activity resides in the C-terminal domains, which together form the active site for GTP conversion to cGMP. mdpi.com

The activation of sGC is critically dependent on a heme prosthetic group located in the H-NOX domain of the β subunit. researchgate.netresearchgate.net In its basal, inactive state, the iron atom of the heme is in the ferrous (Fe²⁺) state and is bound to a histidine residue of the protein. nih.govpnas.org

Nitric oxide (NO) is the principal physiological activator of sGC. nih.gov The activation process is initiated by the binding of NO to the ferrous heme group. nih.gov This binding event displaces the iron atom from the plane of the porphyrin ring and severs the bond between the iron and the histidine residue. researchgate.net This conformational change is transmitted through the protein structure to the catalytic domain, leading to a dramatic increase—up to several hundred-fold—in the rate of cGMP synthesis. mdpi.compnas.org The rate constant for NO binding to sGC is exceptionally rapid, allowing the enzyme to effectively sense NO even at low concentrations. pnas.org While NO is the most potent activator, other molecules like carbon monoxide (CO) can also bind to the heme and stimulate sGC, albeit to a much lesser extent. nih.govfrontiersin.org

LigandActivation Level (relative to basal)Binding Affinity (Kd)Key Interaction
Nitric Oxide (NO) ~200-400 fold4.2 pMBinds to ferrous heme, cleaving the Fe-His bond. pnas.orgresearchgate.netnih.gov
Carbon Monoxide (CO) ~4 fold260 µMBinds to ferrous heme, but is less effective at cleaving the Fe-His bond. researchgate.netnih.gov

In mammals, sGC exists in different isoforms, primarily determined by the specific α (α1, α2) and β (β1) subunits that form the heterodimer. nih.govnih.gov The most common and ubiquitously expressed isoform is α1β1, while the α2β1 isoform shows a more tissue-specific expression, particularly in the brain and placenta. nih.govnih.gov

These isoforms exhibit distinct functional properties and localization, suggesting specialized roles. For instance, the α1β1 isoform is found in inhibitory interneurons in the spinal cord, whereas the α2β1 isoform is predominantly expressed in satellite glial cells. researchgate.net This differential distribution implies that sGC1 (α1β1) and sGC2 (α2β1) may have different roles in pain processing, with sGC1 potentially contributing to neuropathic pain and sGC2 playing an inhibitory role in inflammatory pain. researchgate.net The C-terminal region of the α2 subunit contains a sequence that allows it to interact with proteins like PSD-95, anchoring the enzyme to synaptic membranes in the brain, further highlighting its specialized role in neurotransmission. nih.gov

IsoformSubunitsPrimary LocationKnown Functional Associations
sGC1 (GC-1) α1β1Ubiquitous, including vascular smooth muscle, platelets, spinal interneurons. nih.govresearchgate.netVasodilation, inhibition of platelet aggregation, neuropathic pain. nih.govresearchgate.net
sGC2 (GC-2) α2β1Brain, kidney, placenta, satellite glial cells. nih.govnih.govresearchgate.netNeurotransmission, inflammatory pain modulation. nih.govresearchgate.net

Particulate (Receptor) Guanylate Cyclases (pGC)

Particulate guanylate cyclases are single-pass transmembrane proteins that function as receptors for extracellular signaling peptides. elsevierpure.com There are at least seven known mammalian pGCs, designated GC-A through GC-G. nih.gov These receptors are crucial for a variety of physiological processes, including blood pressure regulation and bone growth. oup.comnih.gov

A typical pGC consists of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing a kinase homology domain (KHD) and the C-terminal guanylyl cyclase catalytic domain. researchgate.net The enzyme exists and functions as a dimer. researchgate.net

The activation of pGCs is initiated by the binding of specific peptide ligands to their extracellular domains. nih.gov A well-studied example is the activation of GC-A (also known as Natriuretic Peptide Receptor-A or NPR-A) by atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). nih.govnih.gov

In the basal state, the pGC receptor exists as a pre-formed dimer. researchgate.net The binding of a natriuretic peptide induces a conformational change in the extracellular domain, often described as a rotation of the monomers relative to each other. researchgate.net This movement is transmitted across the cell membrane to the intracellular domains. researchgate.net The signal then propagates to the KHD, which in its basal state acts as an inhibitor of the catalytic domain. Ligand-induced changes are thought to relieve this inhibition, possibly involving the binding of ATP to the KHD, which then allows the two catalytic domains to adopt a catalytically competent conformation and begin producing cGMP. researchgate.net

The specificity of pGCs for their respective ligands is determined by the unique amino acid sequences and three-dimensional structures of their extracellular ligand-binding domains. nih.gov For example, NPR-A is the principal receptor for ANP and BNP, while the related receptor NPR-B is selectively activated by C-type natriuretic peptide (CNP). nih.govnih.gov

This specificity arises from precise molecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—between residues in the receptor's binding pocket and the specific amino acid sequence of the peptide ligand. Even small differences in the peptide structure can dramatically alter binding affinity and receptor activation. This high degree of specificity ensures that distinct physiological signals, such as blood pressure regulation by ANP/BNP and bone growth stimulation by CNP, are mediated by the correct cellular pathways without crosstalk. nih.gov

ReceptorPrimary Ligand(s)Key Physiological Function
NPR-A (GC-A) Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP)Regulation of blood pressure and blood volume. nih.govnih.gov
NPR-B (GC-B) C-type Natriuretic Peptide (CNP)Stimulation of long bone growth. nih.govnih.gov

Substrate Specificity and Catalytic Efficiency of Guanylate Cyclases

Guanylate cyclases exhibit a high degree of substrate specificity, preferentially binding and converting GTP to cGMP. While structurally similar to adenosine (B11128) triphosphate (ATP), GTP is selectively recognized by the enzyme's active site. This specificity is conferred by key amino acid residues within the catalytic domain. nih.govpnas.org Specifically, a glutamic acid, an arginine, and a cysteine residue in guanylate cyclases are crucial for discriminating against the adenine (B156593) base of ATP in favor of the guanine (B1146940) base of GTP. nih.govpnas.org

Despite this high specificity, some guanylate cyclases possess a low level of adenylate cyclase activity, meaning they can convert ATP to cyclic adenosine monophosphate (cAMP). acs.org Conversely, adenylyl cyclases generally lack guanylate cyclase activity. pnas.org The catalytic efficiency of guanylate cyclases can be influenced by various factors, including the presence of activators like NO for sGC or natriuretic peptides for pGC, and the concentration of the substrate GTP and the necessary metal cofactor, typically Mg²⁺ or Mn²⁺. pnas.org ATP can act as a mixed-type inhibitor of cGMP production, suggesting the presence of an allosteric nucleotide-binding site that can modulate catalytic activity. acs.orgnih.govacs.org

Below is a table summarizing the reported catalytic activities of various guanylate cyclase constructs.

Enzyme ConstructSpecific Activity (nmol cGMP/min/mg)Calculated Specific Activity (fmol cGMP/min/pmol heterodimer)Conditions / Notes
Full-length sGC (basal)10-2025-50Unstimulated, basal activity.
Full-length sGC (+NO)2000-40005000-10000Stimulated with Nitric Oxide (NO). Represents a 100- to 200-fold increase. nih.gov
α1β1 Catalytic Domain1.61.5Isolated catalytic domains, activity measured at 22 °C.
α1(467-690)/β1(414-619)1.61.5Represents truncated catalytic domains of sGC. pnas.org

Regulation of Biosynthetic Enzyme Activity

The activity of guanylate cyclases is meticulously controlled through multiple regulatory mechanisms, ensuring that cGMP is produced at the appropriate time and location within the cell. These mechanisms include allosteric modulation, post-translational modifications, and interactions with other proteins.

Allosteric modulation is a primary mechanism for regulating guanylate cyclase activity. For sGC, the binding of nitric oxide (NO) to the N-terminal heme domain induces a significant conformational change that is transmitted to the C-terminal catalytic domain, leading to a dramatic increase in enzyme activity. elifesciences.orgnih.gov Small-molecule activators, such as YC-1, can also bind to sGC at a distinct allosteric site, sensitizing the enzyme to NO or activating it directly. nih.govelifesciences.orgnih.gov Particulate guanylate cyclases, like Guanylyl Cyclase-A (GC-A), are allosterically activated by the binding of ligands such as atrial natriuretic peptide (ANP) to their extracellular domains. nih.govpnas.org Small molecules have also been developed that act as positive allosteric modulators of GC-A, enhancing the effects of its endogenous ligands. nih.govpnas.org

Post-translational modifications (PTMs) provide another layer of regulation. S-nitrosylation, the covalent attachment of a nitroso group to a cysteine thiol, has been identified as a key PTM that can regulate sGC activity. nih.gov Specifically, S-nitrosylation of sGC can lead to its desensitization to subsequent NO stimulation. nih.govpnas.org Phosphorylation is another critical PTM, particularly for membrane-bound GCs. oup.com Receptor guanylyl cyclases are typically phosphorylated on multiple serine and threonine residues, and this phosphorylation state is essential for the enzyme to be activated by its peptide ligands. Dephosphorylation is associated with receptor inactivation and desensitization. oup.com

Guanylate cyclases function within larger protein complexes that are crucial for their regulation. Soluble GC itself is a heterodimer, requiring the association of its α and β subunits to form a functional enzyme. nih.gov The interaction between the various domains of these subunits—the Heme-Nitric oxide and OXygen binding (H-NOX) domain, the Per/ARNT/Sim (PAS) domain, the coiled-coil domain, and the catalytic domain—is essential for communicating the NO-binding signal from the heme to the active site. pnas.orgacs.org

Particulate GCs are also regulated by direct protein-protein interactions. The retinal guanylate cyclases (RetGCs), for example, are controlled by a family of calcium-binding proteins called guanylate cyclase-activating proteins (GCAPs). nih.govnih.gov In the dark, when intracellular calcium levels are relatively high, GCAPs are in a Ca²⁺-bound state and inhibit RetGC activity. Following light exposure and a subsequent drop in intracellular Ca²⁺, Ca²⁺ dissociates from GCAPs, causing a conformational change that allows them to bind to and activate the cyclase. wikipedia.orgnih.gov This interaction is a critical feedback mechanism in visual phototransduction. wikipedia.org

Desensitization is a process whereby a signaling pathway's responsiveness is diminished following prolonged stimulation. For the NO-sGC pathway, this is a crucial mechanism to prevent overstimulation. One of the primary mechanisms of sGC desensitization is through S-nitrosylation of the enzyme itself upon sustained exposure to NO. nih.govpnas.orgscispace.com This modification renders the enzyme less responsive to further NO stimulation. nih.govpnas.org The sensitivity can be restored by cellular thiols, which can reverse the S-nitrosylation. pnas.org

Another mechanism involves a decrease in the mRNA and protein expression of the sGC subunits following prolonged exposure to NO agonists, a process known as homologous desensitization. nih.gov Furthermore, the cGMP pathway can be attenuated by the activity of cGMP-degrading enzymes called phosphodiesterases (PDEs). ahajournals.org Long-term activation of the NO-sGC pathway can lead to an upregulation or activation of certain PDEs, which then increase the breakdown of cGMP, effectively dampening the signal. ahajournals.org Heterologous desensitization can also occur, where activation of one signaling pathway (e.g., the atrial natriuretic peptide receptor) can lead to the attenuation of the NO-sGC pathway. nih.gov

Cyclic Nucleotide Phosphodiesterase (PDE) Families and Their Role in Hydrolysis

The PDE superfamily comprises 11 distinct families (PDE1-PDE11), encoded by 21 different genes, with numerous splice variants that contribute to the diversity and specificity of cyclic nucleotide signaling. nih.govnih.gov Based on their substrate specificity, PDEs are categorized into three main groups: cAMP-specific (PDE4, PDE7, and PDE8), cGMP-specific (PDE5, PDE6, and PDE9), and dual-substrate PDEs that can hydrolyze both cAMP and cGMP (PDE1, PDE2, PDE3, PDE10, and PDE11). nih.govnih.govreactome.org

The degradation of cGMP is not a uniform process but is instead highly compartmentalized and regulated by the specific expression and localization of different PDE isoforms. nih.gov This isoform-specific degradation allows for precise spatial and temporal control over cGMP signaling within distinct subcellular domains.

The cGMP-specific PDEs play a crucial role in this process. For instance, PDE5, a well-characterized cGMP-specific enzyme, exists in multiple isoforms (e.g., PDE5A1, PDE5A2, PDE5A3) which are expressed in various tissues. nih.govnih.gov Similarly, PDE6 is vital for phototransduction in the retina, where it rapidly hydrolyzes cGMP in response to light. ahajournals.org PDE9 is another highly specific cGMP PDE with a very high affinity for its substrate. pnas.org

Dual-substrate PDEs also contribute significantly to cGMP degradation and are key players in the cross-talk between cAMP and cGMP signaling pathways. nih.gov For example, PDE2's hydrolytic activity towards cAMP is allosterically activated by cGMP binding to its GAF domain. ahajournals.org Conversely, cGMP can competitively inhibit the hydrolysis of cAMP by PDE3. nih.gov Even some "cAMP-specific" PDEs, like PDE4, have been shown to contribute to cGMP degradation under conditions of high intracellular cGMP concentrations. nih.gov

PDE Families and Their Specificity for cGMP

PDE FamilySubstrate SpecificityRole in cGMP Degradation
PDE1Dual (cAMP and cGMP)Hydrolyzes cGMP, regulated by Ca2+/Calmodulin. nih.gov
PDE2Dual (cAMP and cGMP)cGMP binding to the GAF domain increases cAMP hydrolysis. nih.govahajournals.org
PDE3Dual (cAMP and cGMP)cGMP can inhibit cAMP degradation. nih.gov
PDE5cGMP-specificA primary enzyme for cGMP degradation in many tissues. nih.govnih.gov
PDE6cGMP-specificKey role in the visual phototransduction cascade. ahajournals.org
PDE9cGMP-specificHigh-affinity enzyme for cGMP hydrolysis. pnas.org
PDE10Dual (cAMP and cGMP)Hydrolyzes both cyclic nucleotides. nih.gov
PDE11Dual (cAMP and cGMP)Hydrolyzes both cyclic nucleotides. nih.gov

The hydrolysis of cGMP by PDEs occurs within a highly conserved catalytic domain. nih.govacs.org This catalytic site contains a bimetal center, typically coordinated by zinc and magnesium ions, which is essential for the enzymatic reaction. researchgate.net The mechanism involves the activation of a water molecule by the metal ions, which then acts as a nucleophile to attack the phosphorus atom of the cyclic phosphate (B84403) group. nih.govacs.org This leads to the cleavage of the 3'-phosphoester bond and the formation of the linear 5'-GMP product. nih.govacs.org The catalytic pocket is a highly conserved region across the different PDE families. nih.govacs.org

The ability of different PDE families to selectively recognize and hydrolyze either cAMP or cGMP, or both, is determined by the specific amino acid residues within their catalytic pockets. nih.govnih.gov An early model, known as the "glutamine switch," proposed that an invariant glutamine residue could adopt different conformations to form specific hydrogen bonds with the purine (B94841) ring of either cAMP or cGMP, thereby dictating substrate specificity. nih.govpnas.org However, more recent structural studies have suggested that this model is likely an oversimplification. nih.govnih.gov

Regulation of Phosphodiesterase Activity

The activity of PDEs is tightly regulated at multiple levels, ensuring that cGMP signaling is precisely controlled in response to various cellular stimuli. This regulation occurs through transcriptional and translational control of PDE expression, as well as through post-translational modifications of the PDE proteins themselves.

The expression levels of different PDE isoforms can be modulated in a cell- and tissue-specific manner through the regulation of gene transcription. ahajournals.orgovid.com Many PDE genes are subject to regulation by various transcription factors and signaling pathways. For example, an increase in intracellular cAMP can lead to increased transcription of certain PDE4 genes, creating a negative feedback loop to control cAMP levels. oup.comnih.gov Similarly, the promoters of the PDE5A gene are responsive to stimulation by cGMP or cAMP. nih.gov The presence of multiple promoters and alternative splicing of PDE genes further contributes to the diversity of PDE expression and function. ahajournals.orgovid.com In some cases, post-transcriptional regulation of mRNA can also influence the final protein levels. nih.gov

Post-translational modifications provide a rapid and dynamic mechanism for regulating PDE activity. Phosphorylation is a common regulatory mechanism for many PDE isoforms. researchgate.netresearchgate.net For example, the activity of PDE5 can be increased by phosphorylation mediated by cGMP-dependent protein kinase (PKG). nih.govnih.gov This phosphorylation is enhanced by the binding of cGMP to the allosteric GAF domains of PDE5, creating a positive feedback mechanism. ahajournals.orgresearchgate.net Dephosphorylation, on the other hand, can downregulate PDE5 activity. nih.gov

Ubiquitination, the process of attaching ubiquitin proteins to a target protein, can also regulate PDE levels and activity. For instance, autophosphorylation of PKGIα can promote its degradation via the ubiquitin/26S proteasome pathway, which in turn can influence the phosphorylation state and activity of its target PDEs. nih.gov

Regulatory Mechanisms of Key cGMP-Metabolizing PDEs

PDE FamilyRegulatory MechanismEffect on Activity
PDE1Binding of Ca2+/CalmodulinIncreases activity. nih.gov
Phosphorylation by PKA or CaMKIIReduces affinity for Ca2+/Calmodulin, decreasing activation. nih.gov
PDE2Allosteric binding of cGMP to GAF domainIncreases cAMP hydrolysis. ahajournals.org
PDE5Phosphorylation by PKGIncreases activity. nih.govnih.gov
Allosteric binding of cGMP to GAF domainIncreases enzymatic activity and promotes phosphorylation. nih.govahajournals.org

Endogenous Modulators and Regulatory Binding Sites on PDEs (e.g., Calcium, Calmodulin)

The activity of phosphodiesterases (PDEs), the primary enzymes responsible for the degradation of Guanosine, guanylyl-(3',5')-, monoammonium salt (cyclic GMP or cGMP), is intricately regulated by a variety of endogenous modulators. Among the most significant of these are calcium (Ca²⁺) and calmodulin (CaM), which play a pivotal role in linking Ca²⁺ signaling pathways with cGMP metabolism. This regulation is principally mediated through the PDE1 family of enzymes, also known as the Ca²⁺/calmodulin-dependent PDEs. frontiersin.orgnih.gov

The activation of PDE1 is contingent upon the binding of the Ca²⁺/CaM complex. wikipedia.org Calmodulin is a ubiquitous, small, acidic protein that can bind up to four Ca²⁺ ions. psu.edu The binding of Ca²⁺ to calmodulin induces a conformational change in the calmodulin protein, enabling it to interact with and activate target enzymes like PDE1. psu.edu This activation process involves the binding of the Ca²⁺/CaM complex to specific calmodulin-binding domains located in the regulatory N-terminal region of the PDE1 enzyme. wikipedia.org The cooperative binding of four Ca²⁺ ions to calmodulin is necessary for the full activation of PDE1. wikipedia.org

The interaction between calmodulin and PDE1 is a dynamic process. In its unbound state, the N-terminal and C-terminal lobes of calmodulin are separated by a flexible linker region. Upon binding Ca²⁺, this linker allows the two lobes to clamp around the target-binding domain of PDE1. psu.edu Specific methionine residues within the hydrophobic clefts of both lobes of calmodulin are crucial for this interaction and the subsequent activation of PDE1. psu.edu While the C-terminal lobe of calmodulin appears to be important for targeting and initial binding to PDE1, the N-terminal lobe is thought to be primarily responsible for the activation of the enzyme. psu.edu

The PDE1 family is composed of several isoforms, each with distinct tissue distribution and regulatory properties, allowing for cell-type-specific responses to changes in intracellular Ca²⁺ concentrations. frontiersin.org This diversity in isoforms contributes to the fine-tuning of cGMP signaling in response to various physiological stimuli that elicit changes in intracellular calcium levels.

Table 1: Characteristics of Ca²⁺/Calmodulin-Activated Phosphodiesterase (PDE1) Family

Isoform Family Substrate Preference General Tissue Distribution Regulation by Ca²⁺/Calmodulin
PDE1A cGMP > cAMP Brain, Heart, Smooth Muscle Activated by Ca²⁺/CaM complex.
PDE1B cGMP > cAMP Brain (striatum) Activated by Ca²⁺/CaM complex.
PDE1C cGMP ≈ cAMP Olfactory epithelium, Heart High affinity for Ca²⁺/CaM; activated by nanomolar concentrations of Ca²⁺.

Interplay Between Cyclic GMP Biosynthesis and Degradation in Maintaining Cellular Homeostasis

Cellular homeostasis is critically dependent on the precise regulation of intracellular second messenger concentrations, including that of cyclic GMP (cGMP). The steady-state level of cGMP is meticulously maintained through a dynamic interplay between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs). nih.govahajournals.org This balance ensures that cGMP-mediated signaling is appropriately initiated, propagated, and terminated in response to physiological cues.

The biosynthesis of cGMP is catalyzed by two main types of guanylyl cyclases: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclases (pGCs), which are cell-surface receptors for natriuretic peptides. physiology.orgnih.gov The degradation of cGMP is primarily carried out by several families of PDEs, including the cGMP-specific PDEs (PDE5, PDE6, and PDE9) and the dual-substrate PDEs (PDE1, PDE2, PDE3, PDE10, and PDE11). reactome.org

The interplay between these two enzyme families is not merely a simple opposition of activities but involves complex feedback and cross-talk mechanisms that allow for the fine-tuning of cGMP signaling. For instance, cGMP itself can act as an allosteric regulator of certain PDEs. Elevated levels of cGMP can bind to the regulatory GAF domains of PDE2, PDE5, and PDE6, leading to an increase in their hydrolytic activity. researchgate.net This creates a negative feedback loop where an increase in cGMP concentration accelerates its own degradation, thereby preventing excessive signaling.

Furthermore, downstream effectors of the cGMP pathway, such as cGMP-dependent protein kinase (PKG), can also modulate the activity of PDEs. PKG can phosphorylate PDE5, which enhances its catalytic activity and contributes to the termination of the cGMP signal. researchgate.netoup.com This phosphorylation-dependent regulation adds another layer of control to the maintenance of cGMP homeostasis.

The spatial and temporal organization of GCs and PDEs within the cell is also crucial for maintaining homeostasis. The localization of these enzymes to specific subcellular compartments creates microdomains of cGMP signaling, allowing for localized and specific downstream effects. nih.gov This compartmentation prevents the indiscriminate activation of cGMP effectors throughout the cell and ensures that signaling is restricted to the appropriate cellular location.

The balance between cGMP synthesis and degradation is essential for a multitude of physiological processes, including the regulation of vascular tone, neuronal signaling, and cardiac function. frontiersin.orgnih.gov Dysregulation of this delicate interplay can lead to pathological conditions. For example, an imbalance favoring cGMP accumulation can contribute to hypotension, while excessive cGMP degradation can be implicated in conditions like pulmonary hypertension and erectile dysfunction.

Table 2: Kinetic Parameters of Key cGMP-Metabolizing Phosphodiesterases

PDE Family Substrate Specificity Kₘ for cGMP (µM) General Function in cGMP Homeostasis
PDE1 Dual (cGMP > cAMP) 1 - 6 Ca²⁺-dependent degradation of cGMP. nih.gov
PDE2 Dual (cGMP ≈ cAMP) ~10 cGMP-stimulated degradation of cAMP. nih.gov
PDE3 Dual (cAMP > cGMP) 0.02 - 0.3 cGMP-inhibited degradation of cAMP. nih.gov
PDE5 cGMP-specific 1 - 6 Primary enzyme for cGMP degradation in many tissues. nih.gov
PDE6 cGMP-specific ~15 Key role in phototransduction in the retina. nih.gov
PDE9 cGMP-specific High affinity Hydrolyzes cGMP at low concentrations.
PDE10 Dual - -
PDE11 Dual - -

Cyclic GMP-Dependent Protein Kinases (PKG/cGK)

Cyclic GMP-dependent protein kinases are serine/threonine kinases that serve as major mediators of cGMP signaling in various tissues. nih.gov Upon activation by cGMP, PKGs phosphorylate a wide array of substrate proteins, thereby regulating diverse physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. nih.govarvojournals.org

There are two main types of PKG, Type I (PKGI) and Type II (PKGII), which are products of different genes. The PKGI gene further generates two splice variants, PKGIα and PKGIβ, through alternative splicing. nih.gov These isoforms exhibit distinct tissue distribution and subcellular localizations, which contributes to the specificity of cGMP signaling.

PKGI (α and β): These isoforms are soluble, cytosolic proteins. ahajournals.orgarvojournals.org They differ primarily in their N-terminal domains, which influences their dimerization, autoinhibition, and affinity for cGMP. nih.gov PKGI is the predominant isoform found in the cardiovascular system, including in smooth muscle cells and platelets. nih.gov Within the retina, PKG I protein has been identified in the inner plexiform layer, ganglion cells, and photoreceptor inner segments. nih.gov

PKGII: In contrast to PKGI, PKGII is typically anchored to the plasma membrane via N-terminal myristoylation. ahajournals.org This localization facilitates its interaction with membrane-associated substrates. PKGII is highly expressed in intestinal microvilli, where it regulates chloride ion secretion, as well as in the brain. arvojournals.org

The distinct localization of these isoforms ensures that cGMP signals are directed to specific cellular compartments and substrates. nih.gov

PKG Isoform Primary Localization Key Characteristics Primary Tissues
PKGIα CytosolicSoluble homodimerCardiovascular system, smooth muscle, platelets
PKGIβ CytosolicSoluble homodimer, differs from PKGIα in N-terminusCardiovascular system, smooth muscle, platelets
PKGII Membrane-associatedAnchored by N-terminal myristoylationIntestinal microvilli, brain, kidney

PKG enzymes exist as inactive homodimers in their basal state. Each monomer consists of a regulatory (R) domain and a catalytic (C) domain. The R domain contains two distinct allosteric cGMP-binding sites (CNB-A and CNB-B) and an autoinhibitory sequence that blocks the substrate-binding site of the C domain, thereby keeping the enzyme inactive. nih.govpnas.org

The binding of cGMP to these sites induces a significant conformational change that leads to enzyme activation. ahajournals.org The process involves the following key steps:

Cooperative Binding: Two molecules of cGMP bind to the two sites on the regulatory domain of each PKG monomer. The binding is cooperative, with the CNB-A site generally showing a higher affinity for cGMP than the CNB-B site. nih.gov

Conformational Change: The binding of cGMP triggers a conformational shift that causes the autoinhibitory domain to be released from the catalytic cleft. pnas.org This relieves the inhibition and exposes the active site for substrate binding and phosphorylation.

Elongation: Studies have revealed that cGMP binding causes a dramatic elongation of the PKG molecule, which is consistent with a rearrangement of the structured domains rather than a significant change in secondary structure. pnas.org This structural change is essential for the full activation of the kinase.

This allosteric activation mechanism allows for a rapid and sensitive response to changes in intracellular cGMP concentrations.

Once activated, PKG catalyzes the transfer of a phosphate group from ATP to specific serine or threonine residues on its target proteins. nih.gov This phosphorylation event alters the substrate's activity, localization, or interaction with other proteins, initiating a phosphorylation cascade. wikipedia.org A phosphorylation cascade is a sequence of events where one kinase phosphorylates another, leading to a chain reaction that amplifies the initial signal. wikipedia.org

The substrate specificity of PKG isoforms contributes to the diverse effects of cGMP signaling. Research has identified numerous PKG substrates involved in various cellular functions:

Regulation of Calcium Homeostasis: PKG can phosphorylate proteins involved in regulating intracellular calcium levels, such as ion channels and pumps, often leading to a decrease in cytosolic calcium and promoting relaxation in smooth muscle cells. nih.gov

Cytoskeletal Proteins: Substrates like the Vasodilator-Stimulated Phosphoprotein (VASP) are phosphorylated by PKG, influencing cell adhesion and motility. nih.gov

Signaling Pathway Components: PKG can cross-talk with other signaling pathways. For example, PKGI can phosphorylate and target the serine/threonine-protein kinase A-Raf, which is a regulator of the mTOR signaling cascade. nih.gov The regulatory subunit of cAMP-dependent protein kinase (PKA) can be phosphorylated by both PKGI and PKGII. nih.gov

The identification of these substrates and the elucidation of the subsequent phosphorylation events are crucial for understanding the precise physiological roles of the cGMP/PKG signaling pathway. nih.gov

Cyclic GMP-Binding Phosphodiesterases (PDEs with Regulatory Cyclic GMP Sites)

Cyclic nucleotide phosphodiesterases are a superfamily of enzymes that hydrolyze cAMP and cGMP, thereby controlling the intensity and duration of signaling mediated by these second messengers. ahajournals.orgnih.gov Several PDE families possess regulatory domains that directly bind cGMP, allowing the signaling molecule to modulate enzymatic activity. ahajournals.org Among the 11 PDE families, PDEs 2, 5, 6, 10, and 11 are characterized by the presence of tandem GAF domains (named for cGMP-binding PDEs, Anabaena adenylyl cyclases, and Escherichia coli FhlA) in their N-terminal regions. ahajournals.org These GAF domains are crucial for cGMP binding and the subsequent allosteric regulation of the enzyme's catalytic function. ahajournals.orgresearchgate.net

Allosteric Regulation of PDE Activity by Cyclic GMP Binding

The binding of cGMP to the GAF domains of specific PDEs induces conformational changes that allosterically regulate their catalytic activity. nih.gov This mechanism is a key feature of several PDE families, including PDE2, PDE5, and PDE6. nih.gov

PDE2: This dual-substrate enzyme hydrolyzes both cAMP and cGMP. nih.gov PDE2A possesses a GAF-B domain that, upon binding cGMP, allosterically stimulates the enzyme's hydrolytic activity. ahajournals.orgnih.gov This activation significantly increases the rate of cAMP hydrolysis, with some studies reporting a 10-fold increase. nih.govmdpi.com This interaction forms the basis of a critical crosstalk mechanism between the cGMP and cAMP signaling pathways. mdpi.com

PDE5: Known as a cGMP-binding, cGMP-specific phosphodiesterase, PDE5 specifically hydrolyzes cGMP. nih.gov It contains two GAF domains, GAFa and GAFb. nih.gov The binding of cGMP to the GAFa domain allosterically activates the C-terminal catalytic domain, enhancing both the maximum velocity (Vmax) and the affinity for its substrate, cGMP, which leads to increased cGMP hydrolysis. nih.gov This binding event can shift the enzyme from a low-affinity state to a high-affinity state. nih.gov

PDE6: Found in photoreceptor cells, PDE6 is also regulated by cGMP binding to its GAF domains, which plays a critical role in the visual transduction cascade. nih.gov

The allosteric activation of these PDEs is a sophisticated mechanism for signal termination and integration. For instance, in PDE2A, cGMP binding to the GAF-B domain is proposed to cause a reorientation of the catalytic domains, making the substrate-binding pocket more accessible. nih.gov This structural change provides a molecular basis for the observed increase in enzymatic activity. nih.gov

Table 1: Allosteric Regulation of Key cGMP-Binding PDEs
PDE FamilyRegulatory DomainEffect of cGMP BindingPrimary Substrate(s)Reference
PDE2GAF-BAllosteric ActivationcAMP & cGMP ahajournals.orgnih.gov
PDE5GAF-AAllosteric ActivationcGMP ahajournals.orgnih.gov
PDE6GAF-AAllosteric ActivationcGMP nih.gov

Negative Feedback and Crosstalk Mechanisms Via PDE Activation/Inhibition

The regulation of PDEs by cGMP is fundamental to establishing negative feedback loops and facilitating crosstalk between the cGMP and cAMP signaling pathways. nih.govahajournals.org These interactions allow for precise spatial and temporal control over cyclic nucleotide signaling within the cell. nih.gov

Negative Feedback: A primary example of negative feedback occurs with PDE5. nih.gov An increase in intracellular cGMP, often triggered by nitric oxide (NO), leads to the activation of PDE5 through cGMP binding to its allosteric GAFa domain. nih.govnih.gov The activated PDE5 then efficiently hydrolyzes cGMP, reducing its concentration back toward basal levels. nih.govnih.gov This process results in a transient, spike-like cGMP response to stimuli like NO, as observed in platelets and smooth muscle cells. nih.gov The phosphorylation of PDE5 by cGMP-dependent protein kinase (PKG), which is itself activated by cGMP, can further stabilize the activated state of PDE5, creating a "memory switch" that leads to long-term desensitization of the signaling pathway. nih.gov

Crosstalk Mechanisms: The interplay between cGMP and cAMP pathways is largely mediated by PDEs that can either be stimulated or inhibited by cGMP. ahajournals.orgmdpi.com This crosstalk is critical in tissues like the heart, where the two second messengers often have opposing effects. ahajournals.org

Negative Crosstalk (cGMP → ↓cAMP): PDE2 is a key mediator of negative crosstalk. mdpi.com When cGMP levels rise, it binds to the allosteric site on PDE2, increasing its catalytic activity towards cAMP. ahajournals.orgnih.gov This enhanced degradation lowers local cAMP concentrations, thereby dampening PKA-mediated signaling. ahajournals.orgmdpi.com This mechanism is important in various physiological contexts, such as the natriuretic peptide-mediated control of aldosterone (B195564) secretion. ahajournals.org

Positive Crosstalk (cGMP → ↑cAMP): PDE3 is competitively inhibited by cGMP. ahajournals.orgnih.gov PDE3 isoforms have a high affinity for both cAMP and cGMP. ahajournals.org When cGMP levels rise, it competes with cAMP for binding to the catalytic site of PDE3, thereby inhibiting cAMP hydrolysis. ahajournals.orgmdpi.com This leads to an increase in local cAMP concentrations and potentiation of PKA signaling. nih.gov

The specific outcome of this crosstalk depends on the relative concentrations of the cyclic nucleotides and the specific PDE isoforms expressed in a particular cellular microdomain. nih.govmdpi.com

Table 2: cGMP-Mediated Crosstalk via Phosphodiesterases
PDE FamilyMechanism of cGMP ActionEffect on cAMP HydrolysisResulting CrosstalkReference
PDE2Allosteric ActivationIncreasedNegative (↓cAMP) ahajournals.orgmdpi.com
PDE3Competitive InhibitionDecreasedPositive (↑cAMP) ahajournals.orgnih.gov
PDE1Competitive InhibitionDecreasedPositive (↑cAMP) ahajournals.org

Other Cyclic GMP-Binding Proteins and Their Functional Implications

Besides phosphodiesterases, the biological effects of cGMP are mediated by two other main classes of effector proteins: cGMP-dependent protein kinases (PKGs) and cyclic nucleotide-gated (CNG) ion channels. nih.gov

cGMP-Dependent Protein Kinases (PKGs): These serine/threonine kinases are major effectors of cGMP signaling. nih.gov Upon binding cGMP to regulatory domains, PKGs undergo a conformational change that activates their kinase domain. nih.gov Activated PKG then phosphorylates a wide array of target proteins, regulating processes such as smooth muscle relaxation, platelet aggregation, and calcium homeostasis. nih.gov For example, in vascular smooth muscle, PKG activation leads to vasodilation by reducing intracellular calcium levels and decreasing the calcium sensitivity of contractile proteins. researchgate.net

Cyclic Nucleotide-Gated (CNG) Channels: These non-selective cation channels are directly activated by the binding of cyclic nucleotides, including cGMP. nih.gov They are crucial in sensory transduction pathways, particularly in retinal photoreceptors (vision) and olfactory sensory neurons (smell). nih.gov The binding of cGMP to an intracellular domain of the channel protein causes it to open, allowing the influx of cations like Na+ and Ca2+, which alters the cell's membrane potential. ahajournals.org

While PKGs and CNG channels are the canonical cGMP effectors, research continues to explore other potential cGMP-binding proteins. However, many novel cyclic nucleotide-binding proteins identified, such as those with PilZ domains or certain ATPases, have been shown to be specific receptors for the bacterial second messenger cyclic-di-GMP, not cGMP. nih.govplos.orgnih.gov Therefore, PKGs and CNG channels remain the primary, well-characterized non-PDE targets through which cGMP exerts its diverse physiological functions. nih.gov

Regulatory Networks and Signal Transduction Integration of Guanosine, Guanylyl 3 .5 , Monoammonium Salt

Crosstalk with Other Intracellular Signaling Pathways

The functional outcomes of cGMP signaling are rarely isolated events. Instead, they are the result of a complex interplay with other second messenger systems and signaling cascades. This crosstalk allows for fine-tuning of cellular responses and integration of multiple stimuli.

The signaling pathways of cGMP and cyclic adenosine (B11128) monophosphate (cAMP) are intricately linked, often exerting opposing or synergistic effects depending on the cellular context. ahajournals.orgashpublications.org This bidirectional communication is largely mediated by cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. ahajournals.orgnih.gov

Certain PDE isoforms can be allosterically regulated by cGMP, thereby influencing intracellular cAMP levels. mdpi.com For instance, PDE2 is unique in that it is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. nih.govmdpi.com Conversely, cGMP can act as a competitive inhibitor of PDE3, an enzyme that primarily hydrolyzes cAMP. ahajournals.orgahajournals.org This inhibition of PDE3 by cGMP leads to an increase in intracellular cAMP concentrations. ashpublications.org These interactions create a sophisticated mechanism for signal integration, where the levels of one cyclic nucleotide can directly influence the concentration and, consequently, the signaling output of the other. ahajournals.org In cardiac myocytes, for example, this crosstalk is crucial for modulating contractility and responses to hormonal stimuli. ahajournals.orgahajournals.org

Table 1: cGMP-Mediated Regulation of cAMP-Hydrolyzing Phosphodiesterases

Phosphodiesterase (PDE) IsoformEffect of cGMPMechanismConsequence on cAMP Levels
PDE2ActivationAllosteric binding of cGMPDecrease
PDE3InhibitionCompetitive inhibitionIncrease

The interplay between cGMP and calcium (Ca2+) signaling is a fundamental aspect of cellular regulation, with each messenger having the capacity to influence the other's concentration and activity. bohrium.commdpi.com This reciprocal regulation allows for the coordination of diverse cellular processes. bohrium.com

Elevated intracellular Ca2+ can stimulate the production of nitric oxide (NO) by activating nitric oxide synthases (NOS), which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. mdpi.com Conversely, cGMP can modulate intracellular Ca2+ levels through several mechanisms. mdpi.com For example, cGMP, via its primary effector protein kinase G (PKG), can influence Ca2+ influx and efflux across the plasma membrane and regulate the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. mdpi.comnih.gov In some instances, the cGMP/PKG pathway can reduce the mobilization of internal calcium stores that are dependent on ryanodine (B192298) receptors. frontiersin.org This intricate relationship is crucial in processes such as smooth muscle relaxation, phototransduction, and neuronal signaling. nih.govcaymanchem.com

Recent research has uncovered significant crosstalk between the cGMP signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell growth, proliferation, and survival.

The cGMP effector, PKG, can directly interact with and modulate components of the MAPK cascade. For example, PKG can form a complex with p38 MAPK, thereby preventing its interaction with activating proteins and inhibiting pro-apoptotic pathways. nih.gov This interaction highlights a protective role for cGMP signaling in certain cellular contexts.

The interplay with the PI3K/Akt pathway is also multifaceted. In some cell types, such as platelets, a signaling cascade has been identified where PI3K and Akt activation leads to the stimulation of nitric oxide synthase 3 (NOS3) and subsequent cGMP production. nih.gov This indicates that the NO-cGMP pathway can act downstream of PI3K and Akt. nih.gov Conversely, there is also evidence suggesting that PKG can activate the PI3K/Akt signaling pathway, creating a potential positive feedback loop. koreamed.org Furthermore, the cGMP-mediated Akt/GSK-3β signaling pathway has been implicated in cardiac electrophysiology and myocardial contraction. frontiersin.org

Spatiotemporal Regulation and Compartmentation of Guanylyl-(3',5')- Monophosphate Signaling

The specificity of cGMP signaling is not solely determined by the total intracellular concentration of this second messenger. Instead, it is the precise spatial and temporal organization of cGMP signals within distinct subcellular microdomains that dictates the activation of specific downstream effectors and the resulting physiological outcomes. nih.govnih.gov

Scaffolding proteins are crucial regulators of signaling pathways, acting as platforms to assemble signaling components into functional complexes, often referred to as "signalosomes". nih.govyoutube.com These structures enhance the efficiency and specificity of signal transduction by bringing enzymes, substrates, and effectors into close proximity. youtube.com

In the context of cGMP signaling, scaffolding proteins help to create localized signaling domains. For instance, certain proteins can tether guanylate cyclases, PDEs, and PKG to specific subcellular locations, such as the plasma membrane or the cytoskeleton. ahajournals.org This co-localization ensures that cGMP is produced and acts in a spatially restricted manner, preventing unwanted diffusion and crosstalk with other pathways. ahajournals.org For example, PKG-anchoring proteins have been identified that localize the kinase to specific substrates, thereby ensuring the phosphorylation of the correct target proteins. ahajournals.org

The distinct subcellular localizations of the enzymes responsible for cGMP synthesis (guanylate cyclases), degradation (PDEs), and the downstream effectors that mediate its actions are fundamental to the compartmentation of cGMP signaling. nih.govnih.gov

There are two main types of guanylate cyclases: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC). nih.gov sGC is typically found in the cytoplasm and is activated by nitric oxide. ahajournals.org In contrast, pGCs are transmembrane receptors for natriuretic peptides and are located in the plasma membrane. ahajournals.orgnih.gov This differential localization means that distinct stimuli can generate cGMP in different subcellular compartments. nih.gov

Similarly, various PDE isoforms exhibit specific subcellular distributions, contributing to the formation of localized cGMP gradients. nih.govmdpi.com For example, in cardiomyocytes, distinct cGMP pools are regulated by different PDEs; the natriuretic peptide/pGC/cGMP pool is controlled by PDE2 and PDE9, while the NO/sGC/cGMP pool is primarily regulated by PDE5 and PDE3. nih.govresearchgate.net The main downstream effectors of cGMP, such as PKG and cyclic nucleotide-gated (CNG) channels, also have specific subcellular localizations, ensuring that the cGMP signal is transduced to the appropriate cellular machinery. nih.govnih.gov

Table 2: Subcellular Localization and Regulation of Key cGMP Signaling Components in Cardiomyocytes

ComponentTypeSubcellular LocationKey Regulators/Interactors
Guanylate CyclaseParticulate (pGC)Plasma MembraneNatriuretic Peptides
Guanylate CyclaseSoluble (sGC)Cytoplasm, CaveolaeNitric Oxide (NO)
PhosphodiesterasePDE2, PDE9Associated with pGC/cGMP poolcGMP (allosteric activation of PDE2)
PhosphodiesterasePDE3, PDE5Associated with sGC/cGMP poolcGMP (competitive inhibition of PDE3)
EffectorProtein Kinase G (PKG)Cytosol, recruited to plasma membranePKG-anchoring proteins

Feedback and Feedforward Mechanisms in Guanine (B1146940) Nucleotide Signaling Networks

Feedback and feedforward mechanisms are fundamental control principles in biological signaling networks, allowing for the fine-tuning of signal duration, amplitude, and integration with other cellular pathways. In the context of guanine nucleotide signaling, these mechanisms are crucial for maintaining cellular responsiveness and preventing aberrant signaling that could lead to pathological conditions.

Feedback Inhibition: A common regulatory motif is negative feedback, where a downstream product of a signaling cascade inhibits an upstream component. In guanine nucleotide signaling, the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger, is tightly regulated. For instance, elevated levels of cGMP can activate specific phosphodiesterases (PDEs), enzymes that degrade cGMP to 5'-GMP, thereby terminating the signal. This creates a negative feedback loop where the product of the signaling pathway (cGMP) promotes its own inactivation. While the direct effect of Guanosine, guanylyl-(3'.5')-, monoammonium salt on these feedback loops is yet to be fully elucidated, as a structural analog of dinucleotides involved in signaling, it could potentially influence the activity of enzymes like PDEs, either as a substrate or a modulator.

Feedforward Activation: In contrast, feedforward loops involve an upstream signaling component activating a downstream component through two different pathways, one of which may be indirect. This can create a more robust and sustained response. In the broader context of purinergic signaling, the release of nucleotides can trigger cascades that lead to the activation of multiple downstream effectors. For example, an initial signal might lead to the production of guanine nucleotides, which in turn could activate a cascade of protein kinases, leading to a sustained cellular response.

The integration of these feedback and feedforward mechanisms allows for complex signal processing. For instance, a rapid but transient response could be achieved through a direct pathway, while a more sustained response could be established through a feedforward loop that is eventually tempered by a delayed negative feedback mechanism.

Regulatory MechanismKey Players in Guanine Nucleotide SignalingPotential Implication for Guanosine, guanylyl-(3'.5')-, monoammonium salt
Negative Feedback cGMP, Phosphodiesterases (PDEs)Could potentially modulate PDE activity, influencing cGMP levels and signal duration.
Positive Feedback Cross-talk between signaling pathwaysMay participate in amplification loops, although specific examples are not yet defined.
Feedforward Loop Upstream activators and multiple downstream effectorsCould act as an intermediate messenger in a multi-pronged signaling cascade.

Adaptive Responses and Desensitization Mechanisms in Response to Sustained Signaling

Prolonged exposure to a signaling molecule can lead to adaptive changes in the target cell, including desensitization, which is a decrease in responsiveness. These mechanisms are vital for preventing cellular damage from overstimulation and for allowing cells to respond to subsequent changes in stimulus intensity.

Receptor Desensitization: A primary mechanism of desensitization in G protein-coupled receptor (GPCR) signaling involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, effectively dampening the signal. nih.gov While a specific receptor for Guanosine, guanylyl-(3'.5')-, monoammonium salt has not been definitively identified, if it were to act through a GPCR, its signaling would likely be subject to this form of regulation.

Receptor Downregulation: Upon prolonged agonist exposure, receptors can be internalized via endocytosis. wikipedia.org These internalized receptors can either be recycled back to the cell surface, leading to resensitization, or targeted for degradation in lysosomes, resulting in a long-term reduction in the number of available receptors, a process known as downregulation. wikipedia.org

Adaptive Immune Responses: Interestingly, oligonucleotides containing GpG motifs have been shown to have immunomodulatory effects, suggesting a role in the adaptive immune system. researchgate.netnih.gov In studies involving experimental autoimmune encephalomyelitis, a GpG oligodeoxynucleotide was found to suppress the activation of Th1 T cells, which are associated with autoimmune diseases. researchgate.netnih.gov This indicates that GpG-containing molecules can be recognized by the immune system and can induce an adaptive response, although the specific receptors and signaling pathways involved are still under investigation. This finding opens the possibility that monomeric forms like Guanosine, guanylyl-(3'.5')-, monoammonium salt could also have subtle modulatory effects on immune cell signaling and adaptation.

The following table summarizes key desensitization mechanisms that are prevalent in guanine nucleotide signaling and their potential relevance.

Desensitization MechanismDescriptionPotential Relevance to Guanosine, guanylyl-(3'.5')-, monoammonium salt
Receptor Phosphorylation Covalent modification of the receptor by kinases (e.g., GRKs), leading to reduced G protein coupling. nih.govIf signaling occurs via a GPCR, this would be a primary mode of acute desensitization.
Arrestin Binding Recruitment of arrestin proteins to the phosphorylated receptor, physically uncoupling it from the G protein. nih.govA key step in the desensitization and internalization of a putative GPCR.
Receptor Internalization Removal of receptors from the cell surface via endocytosis, reducing the number of available receptors for activation. wikipedia.orgA mechanism for both short-term and long-term attenuation of the signal.
Receptor Downregulation Degradation of internalized receptors, leading to a prolonged state of reduced sensitivity. wikipedia.orgWould contribute to long-term adaptation to sustained signaling.
Immunomodulation GpG-containing oligonucleotides can modulate adaptive immune responses. researchgate.netnih.govSuggests a potential, though indirect, role in the complex adaptive responses of the immune system.

Advanced Methodologies for Research on Guanosine, Guanylyl 3 .5 , Monoammonium Salt

In Vitro Enzymatic Assays for Guanylate Cyclases and Phosphodiesterases

In vitro assays are fundamental for characterizing the kinetic properties of enzymes that regulate cGMP levels. Guanylate cyclases (GCs) synthesize cGMP from guanosine (B1672433) triphosphate (GTP), while phosphodiesterases (PDEs) hydrolyze cGMP to guanosine monophosphate (GMP). frontiersin.orgwikipedia.org Precise measurement of their activity is crucial for understanding their function and for the development of therapeutic modulators.

Spectrophotometric and radiometric assays are classic, robust methods for determining enzyme kinetics.

Spectrophotometric Assays: These assays measure changes in light absorbance resulting from the enzymatic reaction. A common continuous spectrophotometric assay for guanylate cyclase activity involves a coupled enzyme system. The pyrophosphate (PPi) produced during the conversion of GTP to cGMP is converted to inorganic phosphate (B84403) (Pi), which is then measured using a colorimetric method like the modified Fiske-Subbarow assay. nih.gov This technique is adaptable for high-throughput screening in 96-well microplates, offering a significant reduction in time and cost compared to other methods. nih.gov For phosphodiesterases, assays can be designed where the hydrolysis of cGMP to GMP is coupled to other enzymes that produce a detectable chromophore. A pH-based assay can also be used, as the hydrolysis of the cyclic nucleotide releases a proton, which can be detected by a sensitive pH meter in real-time. nih.gov

Radiometric Assays: These highly sensitive assays use radiolabeled substrates to track enzyme activity. For guanylate cyclase, [α-³²P]GTP is used as a substrate, and the resulting [³²P]cGMP is separated from the unreacted substrate by chromatography (e.g., thin-layer chromatography or column chromatography) and quantified by scintillation counting. For phosphodiesterases, the substrate is typically tritiated cGMP ([³H]cGMP). nih.govnih.gov The reaction involves two steps: first, the PDE hydrolyzes [³H]cGMP to [³H]5'-GMP. Second, a 5'-nucleotidase (often from snake venom) is added to convert [³H]5'-GMP to the nucleoside [³H]guanosine and an unlabeled phosphate. nih.govresearchgate.net The charged substrate can then be separated from the uncharged product using ion-exchange resins, and the radioactivity of the product is measured. researchgate.net A popular variation is the Scintillation Proximity Assay (SPA), a homogeneous assay where the linear nucleotide product preferentially binds to scintillant-containing beads, bringing the radiolabel into close proximity to generate a light signal, while the unbound cyclic substrate produces a very low background. revvity.com

HPLC and mass spectrometry (MS) offer high specificity and sensitivity for the direct quantification of cyclic nucleotides.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their physicochemical properties. Reversed-phase HPLC (RP-HPLC) is a common method for separating and quantifying cGMP from biological samples or enzymatic reactions. nih.gov The sample is injected into a column (e.g., a C18 column), and a mobile phase is used to elute the compounds at different rates. The amount of cGMP is quantified by a UV detector, typically set to 253 nm. nih.gov By comparing the peak area of the sample to a standard curve generated with known concentrations of cGMP, precise quantification can be achieved. nih.gov This method is highly reproducible and can be adapted to measure other nucleotides simultaneously. nifc.gov.vn

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides the gold standard for identifying and quantifying low-molecular-weight metabolites like cGMP. nih.gov This technique separates ions based on their mass-to-charge ratio, offering unparalleled specificity. researchgate.net For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). gilbertodenucci.com In this setup, a specific precursor ion (the cGMP molecule) is selected and fragmented, and a specific product ion is monitored. This process provides unequivocal identification and highly sensitive quantification, with limits of detection reaching the picomolar range. gilbertodenucci.comresearchgate.net LC-MS/MS methods can simultaneously measure cGMP, its precursor GTP, and its degradation product GMP, making it a powerful tool for studying enzyme kinetics and cellular nucleotide pools. frontiersin.orgnih.gov

Comparison of In Vitro Assay Methodologies for cGMP Quantification
MethodologyPrincipleCommon ApplicationAdvantagesDisadvantages
SpectrophotometryEnzyme-coupled reaction produces a color changeHigh-throughput screening, basic kineticsLow cost, rapid, no radioactivity nih.govIndirect, potential for interference nih.gov
Radiometric AssayTracks conversion of a radiolabeled substrateHighly sensitive enzyme kineticsHigh sensitivity, direct measurement nih.govRequires radioactive materials and disposal
HPLC-UVChromatographic separation and UV detectionQuantification from purified samplesHigh reproducibility, specific nih.govnih.govLower sensitivity than MS, longer run times
LC-MS/MSChromatographic separation and mass-based detectionDefinitive quantification in complex samplesHighest specificity and sensitivity nih.govgilbertodenucci.comHigh equipment cost, requires expertise

Cell-Based Assays for Cyclic GMP Production and Signaling

Cell-based assays are essential for studying cGMP signaling in a biologically relevant context, allowing researchers to investigate pathway activation, signal dynamics, and the spatial organization of signaling components within a living cell. marinbio.comcreativebiomart.net

Reporter gene assays are used to monitor the transcriptional activity of a signaling pathway. bmglabtech.com When cGMP levels rise, they activate downstream effectors like protein kinase G (PKG), which in turn can phosphorylate transcription factors and alter gene expression. In a reporter gene assay, the promoter of a cGMP-responsive gene is fused to a gene encoding a readily detectable protein, such as luciferase or Green Fluorescent Protein (GFP). researchgate.netnih.gov When the signaling pathway is activated, the reporter gene is expressed, and the resulting protein can be quantified by measuring luminescence or fluorescence. nih.gov This provides a quantitative readout of the activity of the entire signaling cascade, from receptor activation to gene expression, making it a valuable tool for high-throughput screening of compounds that modulate the pathway. qiagen.com

To study the rapid and transient changes in intracellular cGMP levels, genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) are employed. nih.gov These biosensors consist of a cGMP-binding domain (e.g., from PKG or PDE5) flanked by two fluorescent proteins (for FRET) or a luciferase and a fluorescent protein (for BRET). nih.gov

FRET: In the absence of cGMP, the two fluorophores are positioned at a specific distance and orientation. When a donor fluorophore is excited with light, it transfers energy to an acceptor fluorophore, which then emits light. When cGMP binds, it induces a conformational change in the sensor, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency. nih.gov This change in the ratio of acceptor-to-donor emission provides a real-time measurement of cGMP concentration. ox.ac.uk

BRET: This technique works on a similar principle but uses a luciferase enzyme as the donor. nih.gov When a substrate (like luciferin) is added, the luciferase emits light that can excite the nearby acceptor fluorophore. nih.gov BRET avoids the need for external excitation light, reducing phototoxicity and autofluorescence, making it well-suited for plate-based assays and high-throughput screening. nih.gov

These biosensors allow for the visualization of cGMP dynamics with high spatial and temporal resolution within living cells, revealing insights into how signals are initiated, propagated, and terminated. nih.govresearchgate.net

Examples of FRET/BRET Biosensors for cGMP
Sensor NameTechnologySensing DomainKey Feature
cGES-DE5FRETcGMP-binding domain of human PDE5A nih.govHigh selectivity for cGMP over cAMP, good temporal resolution nih.gov
CYGYELBRETBased on cGES-DE5 (PDE5A domain) nih.govAdapted for plate-based assays, compatible with primary cells nih.gov
Yellow PfPKGFRETPKG from Plasmodium falciparum ox.ac.ukHigh affinity, detects nanomolar cGMP concentrations ox.ac.uk
CygnetFRETTruncated form of PKG nih.govOne of the earlier developed cGMP sensors

Understanding where signaling components are located within the cell is critical to understanding their function. Immunocytochemistry and subcellular fractionation are two key techniques for this purpose.

Immunocytochemistry (ICC): ICC uses antibodies to visualize the location of specific proteins within fixed cells. Highly specific primary antibodies bind to the target protein (e.g., a specific guanylate cyclase, PDE isoform, or downstream effector). A secondary antibody, which is conjugated to a fluorescent dye or an enzyme, then binds to the primary antibody. This allows for the visualization of the protein's subcellular localization using fluorescence or confocal microscopy. This method can reveal whether signaling proteins are localized to specific compartments like the plasma membrane, nucleus, or endoplasmic reticulum.

Subcellular Fractionation: This biochemical technique physically separates the major organelles and compartments of a cell. Cells are first gently lysed to release their contents while keeping organelles intact. A series of centrifugation steps at increasing speeds is then used to pellet different components based on their size and density, separating the nucleus, mitochondria, microsomes (endoplasmic reticulum), and cytosol. The concentration of cGMP or the presence of specific signaling proteins can then be measured in each fraction using methods like immunoassays or Western blotting. This provides quantitative data on the distribution of signaling molecules across different cellular compartments.

Genetic Manipulation Techniques in Studying Guanylyl-(3'.5')- Pathways

Genetic manipulation offers powerful tools to investigate the function of specific components within the cGMP signaling cascade. By altering the expression or function of genes encoding key proteins, researchers can elucidate their roles in cellular processes.

Gene Knockout, Knockdown, and Overexpression Strategies (e.g., CRISPR/Cas9, siRNA)

The ability to modulate the expression levels of specific genes is fundamental to understanding their function. Gene knockout, knockdown, and overexpression strategies are routinely employed to study the proteins involved in cGMP signaling, such as guanylyl cyclases, phosphodiesterases (PDEs), and cGMP-dependent protein kinases (PKG).

CRISPR/Cas9: This revolutionary gene-editing technology allows for the precise and permanent disruption of a target gene (knockout). nih.govnih.gov By designing a guide RNA (gRNA) that is complementary to a specific DNA sequence within a gene of interest, the Cas9 nuclease can be directed to create a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that render the gene non-functional. For instance, knocking out the gene for a specific guanylyl cyclase isoform would allow researchers to study the physiological consequences of its absence and the specific pathways it regulates.

siRNA (Small interfering RNA): In contrast to the permanent nature of CRISPR-Cas9 knockout, siRNA offers a transient approach to silence gene expression (knockdown). royalsocietypublishing.org Short, double-stranded RNA molecules complementary to the messenger RNA (mRNA) of a target gene are introduced into cells. This leads to the degradation of the specific mRNA, thereby preventing the synthesis of the corresponding protein. This method is particularly useful for studying the effects of reduced protein levels without permanently altering the genome and has been used to investigate the role of soluble guanylyl cyclase in cellular signaling. researchgate.net

Overexpression: This strategy involves introducing additional copies of a gene into a cell to produce higher-than-normal levels of the corresponding protein. This can be used to study the effects of increased protein activity. For example, overexpressing a cGMP-dependent protein kinase can help determine which cellular processes are regulated by its activation. nih.govrepec.org Deletion or overexpression experiments in animal models have been instrumental in understanding the long-term effects of altered cGMP signaling. nih.govrepec.org

These techniques are often used in combination to build a comprehensive picture of a protein's function within the cGMP pathway.

Technique Mechanism Outcome Application in cGMP Pathway Research
CRISPR/Cas9 Site-specific DNA double-strand break followed by error-prone repair. nih.govPermanent gene knockout.Studying the essentiality and function of specific guanylyl cyclases, PDEs, or PKG isoforms.
siRNA Degradation of target mRNA. royalsocietypublishing.orgwikipedia.orgTransient gene knockdown. wikipedia.orgInvestigating the acute effects of reduced levels of cGMP signaling components. researchgate.net
Overexpression Introduction of additional gene copies.Increased protein production. nih.govExamining the consequences of enhanced cGMP signaling or the activity of a specific pathway component. nih.gov

Generation and Characterization of Constitutively Active and Dominant-Negative Mutants

To further probe protein function, researchers generate mutants that are either always active (constitutively active) or that interfere with the function of the normal protein (dominant-negative).

Constitutively Active Mutants: These are engineered proteins that remain in a permanently "on" state, independent of the usual activation signals. For example, a constitutively active mutant of soluble guanylyl cyclase (sGC) has been created by substituting a key histidine residue involved in heme binding. nih.gov This heme-deficient mutant exhibits high activity even in the absence of nitric oxide (NO), the normal activator. nih.gov Studying the effects of expressing such a mutant can reveal the downstream consequences of continuous cGMP production. Similarly, mutations in cGMP-dependent protein kinase (PKG) have been identified that lead to constitutive activation, providing insights into its role in diseases like thoracic aortic aneurysms. elifesciences.org

Dominant-Negative Mutants: These mutants, when expressed alongside the wild-type protein, disrupt the function of the normal protein. A dominant-negative mutant might, for instance, bind to an upstream activator without initiating a downstream signal, thereby sequestering the activator and preventing it from interacting with the wild-type protein. nih.gov In the context of cGMP signaling, a dominant-negative mutant of a G protein-coupled receptor kinase has been shown to selectively affect the desensitization of specific receptors involved in cyclic nucleotide signaling. nih.gov This approach is valuable for dissecting the roles of specific proteins in complex signaling networks. nih.gov

Mutant Type Mode of Action Effect on Signaling Example in cGMP-related Pathways
Constitutively Active Remains in a permanently "on" state.Continuous downstream signaling.Heme-deficient soluble guanylyl cyclase mutant that is active without NO stimulation. nih.gov
Dominant-Negative Interferes with the function of the wild-type protein. nih.govInhibition of normal signaling.Mutant G protein-coupled receptor kinase that selectively attenuates receptor desensitization. nih.gov

Optogenetic Approaches to Spatiotemporally Control Cyclic GMP Signaling

Optogenetics is a cutting-edge technique that uses light to control the activity of genetically modified cells. By introducing light-sensitive proteins into cells, researchers can precisely control signaling events in space and time.

To control cGMP signaling, scientists have engineered photo-activated guanylyl cyclases. A notable example is BeCyclOp , a guanylyl cyclase rhodopsin from Blastocladiella emersonii. repec.orgresearchgate.net When expressed in cells or organisms, BeCyclOp can be activated by light to rapidly produce cGMP. repec.orgresearchgate.net This allows for a very precise, light-triggered increase in intracellular cGMP levels, with a high light-to-dark activity ratio. repec.orgresearchgate.net This tool has been successfully used in various cell types and even in whole organisms like Caenorhabditis elegans to study the effects of acute cGMP elevation on cellular processes and behavior. repec.orgresearchgate.net

Another strategy involves a dichromatic module for bidirectional control. This system uses a blue-light-activated c-di-GMP phosphodiesterase to decrease cyclic dinucleotide levels, complemented by a red/near-infrared-light-regulated diguanylate cyclase to increase them. nih.govnih.gov Such optogenetic tools provide unparalleled temporal and spatial control over cyclic nucleotide signaling, enabling researchers to investigate dynamic processes that are difficult to study with traditional pharmacological or genetic methods. nih.govroyalsocietypublishing.orgnih.gov

Structural Biology Approaches for Guanylyl-(3'.5')- Related Proteins

Understanding the three-dimensional structure of the proteins involved in cGMP signaling is crucial for deciphering their mechanisms of action and for designing targeted therapeutics.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Enzymes and Effectors

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution atomic structures of macromolecules.

X-ray Crystallography: This technique has been instrumental in revealing the structures of various domains of proteins in the cGMP pathway. For example, the crystal structure of the regulatory domain of PKG Iα, containing both of its cGMP binding sites, has been solved. nih.gov This provided novel insights into the communication between the two subunits of the PKG homodimer. nih.gov Similarly, crystal structures of the catalytic domains of guanylate cyclases have shed light on the mechanism of cGMP synthesis. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Advances in cryo-EM have made it possible to determine the structures of large, complex proteins and membrane-bound channels that are often difficult to crystallize. Cryo-EM has been used to visualize the full-length structure of soluble guanylate cyclase, revealing its domain architecture in both unactivated and activated states. nih.govescholarship.orgmdpi.com Furthermore, cryo-EM has provided detailed structures of cyclic nucleotide-gated (CNG) channels in both their cGMP-bound (open) and apo (closed) states. nih.govresearchgate.netpdbj.org These structures have elucidated the conformational changes that link cGMP binding to the opening of the ion channel pore. nih.gov

Technique Principle Key Proteins Studied in cGMP Pathway Major Findings
X-ray Crystallography Diffraction of X-rays by a protein crystal.cGMP-dependent Protein Kinase (PKG) regulatory and catalytic domains. nih.govpnas.orgRevealed the architecture of cGMP binding sites and inter-protomer communication. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen molecules in vitreous ice.Full-length soluble guanylyl cyclase (sGC), nih.govescholarship.orgmdpi.com Cyclic nucleotide-gated (CNG) channels. nih.govresearchgate.netpdbj.orgElucidated the overall domain architecture of sGC and the gating mechanism of CNG channels. nih.govescholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Conformational Studies

NMR spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to static crystal or cryo-EM structures. nih.govnih.gov

NMR is particularly powerful for characterizing the interactions between cGMP (or its analogs like guanosine, guanylyl-(3'.5')-guanosine) and its target proteins. nih.govspringernature.com By monitoring changes in the NMR signals of either the protein or the ligand upon binding, researchers can map the interaction interface, determine binding affinities, and characterize conformational changes.

Chemical Shift Perturbation (CSP): When a ligand binds to a protein, the chemical environment of the amino acid residues at the binding site is altered, causing shifts in their corresponding NMR signals. By tracking these chemical shift perturbations, the ligand-binding site on the protein can be identified.

Saturation Transfer Difference (STD) NMR: This ligand-observed NMR method is used to identify which parts of a ligand are in close contact with the protein. Protons on the protein are selectively saturated, and this saturation is transferred to the bound ligand. By observing which ligand protons receive this saturation, the binding epitope of the ligand can be mapped.

These NMR techniques are invaluable for understanding the dynamic nature of protein-ligand recognition in the cGMP signaling pathway and for the rational design of small molecules that can modulate these interactions. nih.gov

Computational and Modeling Approaches for Cyclic GMP Signaling Networks

The study of Guanosine, guanylyl-(3'.5')-, monoammonium salt, a key player in cyclic GMP (cGMP) signaling, has been significantly advanced by the integration of computational and modeling techniques. These approaches offer powerful tools to dissect the complexities of cGMP signaling networks, providing insights that are often unattainable through experimental methods alone. By simulating molecular interactions and modeling network dynamics, researchers can gain a deeper understanding of the mechanisms that govern cellular responses to this important second messenger.

Molecular Dynamics Simulations of Cyclic Guanosine Monophosphate and Protein Interactions

Molecular dynamics (MD) simulations have emerged as an indispensable tool for investigating the interactions between cyclic guanosine monophosphate (cGMP), the active component of Guanosine, guanylyl-(3'.5')-, monoammonium salt, and its protein targets at an atomic level. arxiv.org These simulations provide a dynamic view of the binding process, revealing intricate details of the conformational changes that occur in both the ligand and the protein upon interaction. nih.gov

One of the primary applications of MD simulations in this context is to elucidate the binding modes of cGMP analogs to their effector proteins. mdpi.com By calculating the binding free energies, researchers can predict the affinity of different ligands for a specific protein, which is crucial for the design of novel therapeutic agents. For instance, simulations can reveal how modifications to the guanine (B1146940) or ribose moieties of the cGMP molecule affect its interaction with the binding pocket of a phosphodiesterase (PDE) or a protein kinase G (PKG).

MD simulations have been instrumental in understanding the allosteric regulation of proteins by cGMP. nih.gov For example, the binding of cGMP to the regulatory domain of PKG induces a conformational change that activates the catalytic domain. MD simulations can map this allosteric communication network, identifying the key residues and structural motifs involved in transmitting the binding signal from one part of the protein to another. nih.gov This detailed mechanistic understanding is vital for developing drugs that can modulate the activity of these proteins.

Furthermore, these computational techniques allow for the characterization of the ligand-free and ligand-bound states of proteins, offering insights into the structural dynamics that govern their function. nih.gov By comparing the dynamic behavior of a protein in the presence and absence of cGMP, scientists can identify the specific conformational changes that are essential for its biological activity.

Interactive Data Table: Key Parameters in Molecular Dynamics Simulations of cGMP-Protein Interactions

ParameterDescriptionTypical Values/Considerations
Force FieldA set of empirical energy functions used to calculate the potential energy of a system of atoms.AMBER, CHARMM, GROMOS
Water ModelA model used to simulate the behavior of water molecules, which play a critical role in molecular interactions.TIP3P, SPC/E
Simulation TimeThe duration of the simulation, which needs to be long enough to capture the biological process of interest.Nanoseconds to microseconds
Temperature and PressureEnvironmental conditions that are kept constant during the simulation to mimic physiological conditions.300 K, 1 atm
EnsembleThe statistical ensemble used to generate the configurations of the system.NVT (canonical), NPT (isothermal-isobaric)

Systems Biology Models for Predicting Network Behavior and Cellular Responses

While molecular dynamics simulations provide a detailed view of individual molecular interactions, systems biology models are employed to understand the emergent properties of the entire cGMP signaling network. plos.org These models integrate experimental data to construct mathematical representations of the complex interplay between the various components of the pathway, including cGMP synthesis by guanylyl cyclases, its degradation by phosphodiesterases, and its effects on downstream targets. nih.govbioone.org

Ordinary differential equations (ODEs) are commonly used to model the dynamic changes in the concentrations of signaling molecules over time. plos.org These models can predict how the network responds to different stimuli and perturbations, such as changes in the activity of specific enzymes. plos.org For example, a systems biology model could be used to simulate the effect of a PDE inhibitor on intracellular cGMP levels and the subsequent activation of PKG.

Furthermore, systems biology models can help to unravel the complex feedback and feedforward loops that regulate cGMP signaling. These regulatory motifs can give rise to complex dynamic behaviors, such as oscillations and bistability, which can have profound effects on cellular function. By simulating these complex dynamics, researchers can gain a deeper understanding of how cells process and respond to cGMP signals.

The integration of experimental data with computational modeling is a powerful approach for validating and refining our understanding of cGMP signaling. nih.gov For instance, data from fluorescence resonance energy transfer (FRET)-based biosensors that measure real-time changes in intracellular cGMP can be used to parameterize and validate systems biology models. This iterative process of modeling and experimentation is essential for building predictive models of cellular behavior.

Interactive Data Table: Components of a Systems Biology Model for cGMP Signaling

ComponentDescriptionExamples
SpeciesThe molecular entities in the model.cGMP, guanylyl cyclase, phosphodiesterase, protein kinase G
ReactionsThe biochemical processes that govern the interactions between species.Enzyme kinetics (Michaelis-Menten), mass action kinetics
ParametersThe constants that define the rates of the reactions.Catalytic rates (kcat), Michaelis constants (Km), binding affinities (Kd)
CompartmentsThe different cellular locations where the signaling events occur.Cytosol, plasma membrane
External StimuliThe inputs to the model that trigger the signaling cascade.Nitric oxide, natriuretic peptides

Role in Fundamental Biological Processes Mechanistic Focus

Cellular Proliferation, Differentiation, and Apoptosis

The balance between cell proliferation, differentiation, and programmed cell death (apoptosis) is critical for tissue homeostasis and development. Guanosine (B1672433) derivatives, including the family to which Guanosine, guanylyl-(3'.5')-, monoammonium salt belongs, play significant roles in modulating these processes.

Mechanistic Contributions to Cell Cycle Regulation

Guanosine and its derivatives can exert significant influence over the cell cycle, the series of events that lead to cell division and duplication. Research has shown that extracellular guanosine can induce an S-phase cell-cycle arrest in human neuroblastoma cells. This arrest is associated with an upregulation of cyclin E2/cdk2, key regulators of the transition from the G1 to the S phase of the cell cycle.

Furthermore, studies on various cell lines, including NB4 and HuT-78 T lymphoma cells, have demonstrated that guanosine can initiate an initial cell cycle arrest. nih.gov In some instances, cells can recover from this arrest and re-enter the cell cycle if the guanosine exposure is transient. However, prolonged exposure can push the cells towards apoptosis. nih.gov The downstream signaling molecule, cyclic guanosine monophosphate (cGMP), is also a key regulator of cell hyperplasia and can induce G1 cell cycle arrest.

Signaling in Developmental Processes and Morphogenesis

The signaling pathways involving guanosine derivatives are integral to developmental processes and morphogenesis, the biological process that causes an organism to develop its shape. Guanylyl cyclases, the enzymes that synthesize cGMP, play key physiological roles in cell differentiation and migration, both of which are fundamental to morphogenesis. The intricate spatial and temporal regulation of these signaling molecules helps to orchestrate the complex cellular behaviors that underpin tissue and organ formation during development.

Neurotransmission and Neuronal Plasticity

In the nervous system, guanosine derivatives are crucial modulators of communication between neurons and the dynamic changes in synaptic strength that underlie learning and memory.

Modulation of Synaptic Transmission and Neurotransmitter Release

The downstream effector of guanosine-based signaling, cGMP, has been shown to increase in sympathetic ganglia following the stimulation of cholinergic preganglionic nerve fibers, indicating its association with synaptic transmission. researchgate.net This increase is dependent on the release of synaptic transmitters. researchgate.net The nitric oxide (NO)/cGMP signaling pathway is a well-established mechanism that modulates neurotransmission. NO, often acting as a retrograde messenger, activates soluble guanylate cyclase in the presynaptic terminal, leading to an increase in cGMP and subsequent modulation of neurotransmitter release.

Guanosine itself has been shown to have neuromodulatory effects, influencing both adenosinergic and glutamatergic neurotransmitter systems. cymitquimica.com It can enhance adenosine (B11128) levels and decrease glutamate (B1630785) levels, suggesting a complex interplay in the regulation of synaptic activity. cymitquimica.com

Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Two primary forms of this plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting decrease in synaptic strength. ahajournals.org

The NO/cGMP pathway is critically involved in both LTP and LTD. In the cerebellum, the induction of LTD in Purkinje cells requires the production of both NO and cGMP. ahajournals.org Direct application of cGMP can mimic the effects of LTD. ahajournals.org Similarly, in the hippocampus, increases in cGMP are implicated in the regulation of LTD, with evidence suggesting a presynaptic mechanism of action involving a reduction in glutamate release. physiology.org The role of this pathway is further supported by the finding that inhibitors of soluble guanylate cyclase can prevent the induction of LTD. physiology.org

Conversely, the NO/cGMP pathway also plays a role in certain forms of LTP. In the hippocampus, NO can act as a retrograde messenger, stimulating cGMP production in the presynaptic neuron to enhance transmitter release and contribute to the maintenance of LTP.

Vascular Homeostasis and Smooth Muscle Relaxation

The regulation of blood vessel tone is essential for maintaining cardiovascular health. Guanosine derivatives, primarily through the action of cGMP, are potent regulators of vascular homeostasis and smooth muscle relaxation.

The principal mechanism involves the nitric oxide (NO) signaling pathway. NO, produced by endothelial cells, diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). reactome.org This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. wikipedia.org

The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG). physiology.org PKG, in turn, phosphorylates several downstream targets, leading to a cascade of events that promote smooth muscle relaxation. These mechanisms include:

Reduction in intracellular calcium concentration: PKG can phosphorylate and activate the large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels. It also promotes the sequestration of calcium into the sarcoplasmic reticulum.

Decreased calcium sensitivity of the contractile apparatus: PKG can phosphorylate and activate myosin light chain phosphatase (MLCP), an enzyme that dephosphorylates the myosin light chain, leading to muscle relaxation. ahajournals.org

This cGMP-mediated smooth muscle relaxation is a fundamental process in the regulation of blood pressure and blood flow. wikipedia.org

Interactive Data Table: Key Proteins in Guanosine Derivative Signaling

ProteinFunctionRole in Biological Process
Soluble Guanylate Cyclase (sGC) Enzyme that synthesizes cGMP from GTP upon activation by nitric oxide.Central to smooth muscle relaxation, neurotransmission, and neuronal plasticity.
cGMP-dependent Protein Kinase (PKG) Serine/threonine kinase activated by cGMP.Mediates downstream effects of cGMP, including smooth muscle relaxation and modulation of synaptic plasticity.
Myosin Light Chain Phosphatase (MLCP) Enzyme that dephosphorylates myosin light chains.Promotes smooth muscle relaxation; activated by the cGMP/PKG pathway.
Cyclin E2/CDK2 Complex Regulates the G1 to S phase transition in the cell cycle.Upregulated by extracellular guanosine, leading to S-phase arrest.

Mechanistic Links to Nitric Oxide (NO) Signaling and Vasodilation

Guanosine, guanylyl-(3',5')-, monoammonium salt, in its active form as cyclic guanosine monophosphate (cGMP), is a pivotal second messenger in the nitric oxide (NO) signaling pathway, which is central to the regulation of vasodilation. The process is initiated by the synthesis of NO in endothelial cells lining the blood vessels. NO, being a small, lipophilic molecule, readily diffuses across cell membranes into the adjacent vascular smooth muscle cells.

Within the smooth muscle cells, NO binds to and activates the enzyme soluble guanylate cyclase (sGC). This activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration triggers a cascade of events leading to smooth muscle relaxation and, consequently, vasodilation.

The primary effector of cGMP in this pathway is cGMP-dependent protein kinase (PKG). The binding of cGMP to PKG activates the kinase, which then phosphorylates several downstream protein targets. A key action of activated PKG is the phosphorylation and subsequent opening of large-conductance calcium-activated potassium channels (BKCa channels). The opening of these channels leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the smooth muscle cell membrane. This hyperpolarization closes voltage-dependent calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell.

Furthermore, activated PKG phosphorylates and activates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which actively transports Ca2+ from the cytoplasm into the sarcoplasmic reticulum for storage. PKG also phosphorylates and inhibits the inositol (B14025) trisphosphate (IP3) receptor, preventing the release of Ca2+ from the sarcoplasmic reticulum. The cumulative effect of these actions is a significant decrease in the intracellular concentration of free Ca2+.

Since muscle contraction is dependent on the formation of calcium-calmodulin complexes that activate myosin light chain kinase, the reduction in intracellular Ca2+ levels leads to the dephosphorylation of myosin light chains. This prevents the interaction between actin and myosin filaments, resulting in smooth muscle relaxation and vasodilation.

Regulation of Vascular Tone and Blood Flow

The NO-cGMP signaling pathway is a fundamental mechanism for the regulation of vascular tone and, by extension, blood flow. Vascular tone refers to the degree of constriction of a blood vessel, which is a primary determinant of blood pressure and the distribution of blood to various tissues.

Under normal physiological conditions, there is a basal level of NO production by endothelial cells, which contributes to the maintenance of a baseline vasodilator tone. This basal tone is crucial for preventing excessive vasoconstriction and maintaining adequate tissue perfusion.

The regulation of blood flow is dynamic and responsive to the metabolic demands of tissues. For instance, during exercise, increased blood flow and shear stress on the endothelial cells stimulate the production of NO. This leads to an increase in cGMP levels in the vascular smooth muscle, causing vasodilation and a consequent increase in blood flow to the exercising muscles. This process, known as flow-mediated dilation, is a critical physiological response for matching oxygen and nutrient delivery to metabolic demand.

Conversely, a reduction in NO bioavailability or a disruption in the cGMP signaling pathway can lead to endothelial dysfunction, characterized by impaired vasodilation, increased vascular tone, and reduced blood flow. Chronic impairment of this pathway is associated with various cardiovascular pathologies, including hypertension, atherosclerosis, and diabetic vasculopathy.

The intricate regulation of vascular tone by the NO-cGMP pathway is a cornerstone of cardiovascular homeostasis, ensuring that blood flow is appropriately modulated to meet the ever-changing physiological needs of the body.

Sensory Transduction

Molecular Mechanisms in Photoreception and Visual Adaptation

In the vertebrate retina, cGMP plays a crucial role as a second messenger in the process of photoreception, the conversion of light into a neural signal. In the dark, photoreceptor cells (rods and cones) exhibit a relatively high intracellular concentration of cGMP. This high level of cGMP is responsible for keeping cGMP-gated cation channels in the outer segment membrane of the photoreceptor in an open state. The continuous influx of positive ions, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), through these channels creates a depolarizing "dark current."

The process of phototransduction is initiated when a photon of light is absorbed by a photopigment molecule, such as rhodopsin in rod cells. This absorption triggers a conformational change in rhodopsin, activating it. The activated rhodopsin, in turn, activates a G-protein called transducin. The activated alpha subunit of transducin then binds to and activates a cGMP-specific phosphodiesterase (PDE).

Activated PDE rapidly hydrolyzes cGMP to 5'-GMP, leading to a sharp decrease in the intracellular concentration of cGMP. This reduction in cGMP levels causes the cGMP-gated cation channels to close. The closure of these channels curtails the influx of positive ions, leading to hyperpolarization of the photoreceptor cell membrane. This hyperpolarization is the electrical signal that is transmitted to downstream neurons in the retina, ultimately leading to the perception of light.

Visual adaptation, the ability of the eye to adjust to different levels of illumination, is also intricately linked to cGMP metabolism. Calcium ions, which enter the photoreceptor through the cGMP-gated channels in the dark, play a key regulatory role. In the light, when these channels close, the intracellular Ca2+ concentration decreases. This drop in Ca2+ levels has a feedback effect on guanylate cyclase, the enzyme responsible for synthesizing cGMP. Lower Ca2+ levels stimulate guanylate cyclase activity, leading to an increased rate of cGMP synthesis. This helps to partially counteract the effect of light-induced cGMP hydrolysis, allowing the photoreceptor to remain sensitive to changes in light intensity even under bright conditions.

ConditioncGMP LevelcGMP-gated ChannelsMembrane PotentialNeurotransmitter Release
Darkness HighOpenDepolarizedHigh
Light LowClosedHyperpolarizedLow

Role in Olfactory Signal Transduction

While the predominant signaling pathway in the majority of olfactory sensory neurons (OSNs) is mediated by cyclic adenosine monophosphate (cAMP), a distinct subpopulation of OSNs utilizes a cGMP-dependent signaling cascade for olfactory transduction. These specialized OSNs express a receptor-type guanylate cyclase known as guanylyl cyclase-D (GC-D) and possess cGMP-gated ion channels.

In this subset of neurons, the binding of specific odorants to their cognate receptors is thought to activate GC-D, leading to the synthesis of cGMP from GTP. The subsequent increase in intracellular cGMP concentration directly gates the opening of cGMP-gated cation channels. The influx of cations through these channels depolarizes the OSN, generating a receptor potential that can trigger an action potential, thereby transmitting the olfactory signal to the brain.

Furthermore, there is evidence to suggest that the nitric oxide (NO)/cGMP pathway may play a role in olfactory adaptation. The carbon monoxide/cGMP second messenger system has been identified as being involved in a distinct form of odor adaptation, indicating the complexity and diversity of signaling mechanisms within the olfactory system. This highlights that while cAMP is the primary second messenger for most odorant detection, cGMP plays a crucial and specific role in certain olfactory processes.

Immune Cell Function and Inflammatory Responses

Regulation of Cytokine Production and Release

Cyclic GMP is an important modulator of immune cell function and plays a role in the regulation of inflammatory responses, including the production and release of cytokines. The effects of cGMP on cytokine production can be complex and context-dependent, with evidence suggesting both pro- and anti-inflammatory roles.

Research has shown that low, sub-nanomolar concentrations of cGMP can exert an anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in monocytes. This suppressive effect is linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.

One of the mechanisms by which cGMP may regulate cytokine production is through its interaction with interleukin-1 receptor-associated kinase 3 (IRAK3), also known as IRAK-M. IRAK3 is a negative regulator of Toll-like receptor (TLR) signaling and contains a pseudokinase domain with guanylate cyclase activity. The localized production of small amounts of cGMP by IRAK3 appears to be a critical component in its ability to suppress inflammatory responses.

Conversely, in other contexts, the NO/cGMP pathway has been implicated in the promotion of inflammatory processes. The dual nature of cGMP's role in inflammation likely depends on various factors, including the specific cell type, the nature of the inflammatory stimulus, and the concentration of cGMP.

CytokineEffect of Low Concentration cGMPPotential Mediating Pathway
Interleukin-6 (IL-6) SuppressionInhibition of NF-κB
Tumor Necrosis Factor-alpha (TNF-α) SuppressionInhibition of NF-κB

Modulation of Immune Cell Activation and Migration

Cyclic guanosine monophosphate (cGMP) signaling plays a complex and often context-dependent role in modulating the activity and movement of immune cells. The nitric oxide (NO)/cGMP pathway can influence T-cell proliferation and has been implicated in the regulation of specific immune responses. nih.gov The effects of cGMP are not uniform, as the pathway has been shown to have both positive and negative impacts on cell migration. nih.gov

Activation of the cGMP pathway can modulate the nuclear factor-κB (NF-κB) signaling cascade, a central mediator of inflammatory and immune responses. nih.gov This modulation is evolutionarily conserved and occurs through a pathway involving cGMP-dependent protein kinase (cGK) and protein phosphatase 2A (PP2A). nih.gov In the context of CD8+ T cells, activating the cGMP/protein kinase G (PKG) pathway has been shown to downregulate the secretion of the chemokine CCL5 by inhibiting the phosphorylation of NF-κB p65. nih.gov This demonstrates a mechanism by which cGMP can temper inflammatory responses by controlling chemokine release. nih.gov

The role of cGMP in dendritic cell (DC) migration is particularly multifaceted. The NO/cGMP/cGK pathway can positively regulate migration, partly by inducing the expression of chemokine receptors. nih.gov However, high levels of cGK activity may also inhibit migration, potentially by disrupting focal adhesions through the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP). nih.gov This dual functionality highlights the nuanced control exerted by cGMP signaling over immune cell trafficking. While some NO-mediated effects on immune cells, such as anti-adhesion, can occur independently of cGMP, the cGMP pathway remains a crucial axis for regulating inflammation and immune cell function. nih.gov

Cell TypecGMP-Mediated EffectMechanism
CD8+ T Cells Downregulation of CCL5 secretionInhibition of NF-κB p65 phosphorylation via cGMP/PKG pathway. nih.gov
Dendritic Cells Positive and negative regulation of migrationPositive: Induction of chemokine receptor expression. nih.gov Negative: High cGK activity may inhibit migration via VASP phosphorylation. nih.gov
General Immune Cells Modulation of NF-κB activationcGMP/cGK/PP2A signaling pathway. nih.gov

Renal Function and Fluid/Electrolyte Balance

The nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP signaling cascade is a pivotal regulator of kidney function. mdpi.com It directly influences renal blood flow, glomerular function, and tubular exchange processes, playing a critical role in maintaining fluid and electrolyte homeostasis. mdpi.comphysiology.org Impairment of this pathway is linked to the pathophysiology of severe kidney conditions, making it a key area of research. mdpi.com

Atrial Natriuretic Peptide (ANP)/Brain Natriuretic Peptide (BNP)-Cyclic GMP Axis in Kidney Physiology

The natriuretic peptides, particularly Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), are central to the regulation of blood pressure and body fluid volume. mdpi.com These polypeptide hormones are synthesized primarily in the heart and secreted in response to stimuli like atrial wall stretch from increased intravascular volume. mdpi.comresearchgate.net

In the kidney, ANP and BNP exert their effects by binding to the natriuretic peptide receptor-A (NPR-A). mdpi.comphysiology.org This receptor possesses intrinsic guanylyl cyclase activity. physiology.org The binding of ANP or BNP to NPR-A activates this enzymatic domain, catalyzing the conversion of guanosine triphosphate (GTP) into the second messenger cGMP. physiology.orgnih.gov This increase in intracellular cGMP initiates a signaling cascade that mediates the primary renal actions of these peptides: diuresis (increased urine production) and natriuresis (increased sodium excretion). researchgate.netnih.gov

Another related peptide, Urodilatin, is synthesized within the kidney and acts locally in a paracrine fashion. mdpi.comresearchgate.net It also binds to natriuretic peptide receptors in the nephron, increasing intracellular cGMP and contributing to the regulation of sodium and water reabsorption. mdpi.com The ANP/BNP-cGMP axis thus forms a crucial counter-regulatory system to the renin-angiotensin-aldosterone system, promoting vasodilation and the excretion of salt and water. researchgate.netphysiology.org

Regulation of Glomerular Filtration Rate and Tubular Reabsorption

The cGMP produced via the natriuretic peptide axis and the NO/sGC pathway directly modulates two key aspects of kidney function: the glomerular filtration rate (GFR) and the reabsorption of substances in the renal tubules.

Glomerular Filtration Rate (GFR): GFR is the rate at which blood is filtered by the kidneys and is a primary indicator of renal function. nih.govwikipedia.org cGMP plays a significant role in regulating GFR by influencing renal hemodynamics. Increased cGMP levels lead to the relaxation of vascular smooth muscle cells in both the afferent (incoming) and efferent (outgoing) arterioles of the glomerulus. mdpi.comnih.gov This vasodilation can increase renal blood flow and counteracts vasoconstriction induced by agents like angiotensin-II. mdpi.com By relaxing these arterioles and the glomerular mesangial cells, cGMP helps to increase or maintain the GFR. mdpi.comphysiology.orgnih.gov

Tubular Reabsorption: A primary effect of cGMP in the kidney is the inhibition of sodium reabsorption in the renal tubules, which is a major contributor to its natriuretic effect. ahajournals.orgnih.gov This action occurs at multiple segments of the nephron. physiology.org

Proximal Tubule: Studies indicate that cGMP generated in the renal interstitial space can inhibit sodium absorption. ahajournals.orgnih.gov

Thick Ascending Limb: ANP, via cGMP, can decrease the activity of the Na+-K+-2Cl- cotransporter. physiology.orgyoutube.com

Collecting Duct: In the medullary collecting duct, cGMP signaling reduces sodium reabsorption by inhibiting various sodium channels, including cyclic nucleotide-gated channels and the epithelial sodium channel (ENaC). physiology.orgyoutube.com

This inhibition of tubular sodium transport occurs independently of changes in renal blood flow or GFR, demonstrating a direct effect on tubular epithelial cells. ahajournals.orgnih.gov By reducing sodium reabsorption, cGMP increases the excretion of both sodium and water, thereby helping to regulate blood volume and pressure. physiology.orgahajournals.org

Renal ParameterEffect of Increased cGMPMechanistic Details
Glomerular Filtration Rate (GFR) Increase/MaintenanceRelaxation of afferent and efferent arterioles and mesangial cells, leading to increased renal blood flow. mdpi.comphysiology.orgnih.gov
Renal Blood Flow IncreaseVasodilation of renal vasculature. mdpi.comjci.org
Tubular Sodium Reabsorption DecreaseDirect inhibition of sodium transporters and channels (e.g., Na+-K+-2Cl-, ENaC) in various nephron segments. physiology.orgahajournals.orgyoutube.com
Natriuresis (Sodium Excretion) IncreaseA direct consequence of decreased tubular sodium reabsorption. ahajournals.orgnih.gov
Diuresis (Water Excretion) IncreaseWater follows the osmotic gradient created by increased sodium excretion. researchgate.net

Theoretical Frameworks and Conceptual Models of Guanosine, Guanylyl 3 .5 , Monophosphate Signaling

Refinements to the Second Messenger Hypothesis for Cyclic Nucleotides

The original "second messenger" hypothesis, formulated by Earl W. Sutherland, proposed a linear sequence of events: an extracellular first messenger (like a hormone) binds to a cell surface receptor, activating an enzyme that synthesizes an intracellular second messenger (like cAMP or cGMP), which then elicits a cellular response. nih.gov For cGMP, this concept was solidified by key discoveries in the 1980s: atrial natriuretic peptide (ANP) was found to stimulate cGMP production via a transmembrane receptor, particulate guanylyl cyclase (pGC), and nitric oxide (NO) was identified as an activator of the cytosolic soluble guanylyl cyclase (sGC). wikipedia.orgnih.gov

However, subsequent research has revealed a far more complex and nuanced reality, leading to significant refinements of this initial hypothesis.

Compartmentalization of Signaling: A central refinement is the concept of signal compartmentalization. Rather than diffusing freely and acting globally throughout the cell, cGMP signals are often spatially restricted to specific subcellular microdomains. frontiersin.org This localization is critical for ensuring the specificity of cellular responses. It is achieved through the strategic placement of cGMP synthesis enzymes (GCs), degradation enzymes (phosphodiesterases or PDEs), and effector proteins (such as cGMP-dependent protein kinases or PKGs). nih.gov This organization allows a single cell to respond differently to various stimuli that all generate cGMP, depending on where the second messenger is produced.

Diversity of Signaling Components: The cGMP signaling pathway is not monolithic. It comprises multiple isoforms of both guanylyl cyclases and phosphodiesterases, which differ in their localization, regulation, and substrate specificity. researchgate.net This molecular diversity allows for fine-tuned control over cGMP levels in different cellular contexts and locations.

Extensive Crosstalk: The cGMP pathway does not operate in isolation. It engages in extensive and intricate crosstalk with other major signaling cascades, most notably those involving calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org For instance, cGMP can directly influence cAMP levels by regulating the activity of dual-specificity PDEs (e.g., PDE2 and PDE3), which can hydrolyze both cyclic nucleotides. nih.govahajournals.org This interplay means that the ultimate cellular output is the result of an integrated signaling network, not a single linear pathway. frontiersin.org

Models of Signal Amplification and Attenuation within Cyclic GMP Pathways

The ability of a cell to respond sensitively to external stimuli relies on the amplification of the initial signal, while the ability to terminate the response and maintain homeostasis depends on effective signal attenuation. The cGMP pathway features sophisticated mechanisms for both processes.

Signal Amplification

Amplification allows a small initial signal, such as the binding of a few hormone molecules, to be converted into a robust intracellular response. youtube.com

Enzymatic Production: The primary amplification step occurs at the level of cGMP synthesis. A single activated guanylyl cyclase enzyme is capable of converting numerous molecules of GTP into cGMP, leading to a rapid and substantial increase in the second messenger's concentration. nih.govtandfonline.com

Cascades: In some pathways, such as phototransduction in the retina, amplification occurs in multiple stages. The activation of a single receptor (rhodopsin) leads to the activation of hundreds of G-protein molecules (transducin), each of which activates one phosphodiesterase (PDE) enzyme. nih.gov Each PDE molecule, in turn, hydrolyzes thousands of cGMP molecules per second. nih.govtandfonline.com

Effector Activation: Downstream effectors can further amplify the signal. For example, a cGMP-dependent protein kinase (PKG), once activated, can phosphorylate a multitude of target proteins, each phosphorylation event potentially altering a cellular process. youtube.com

Cooperative Binding: Some cGMP effectors, like cyclic nucleotide-gated (CNG) ion channels, are gated cooperatively. This means that a small change in the cGMP concentration can produce a much larger relative change in the channel's activity and the resulting ion flow, representing another layer of signal amplification. nih.govtandfonline.com

Signal Attenuation

Attenuation mechanisms are crucial for terminating the signal and resetting the pathway, allowing the cell to respond to new stimuli.

Enzymatic Degradation: The principal mechanism for attenuating cGMP signals is its rapid hydrolysis into the inactive 5'-GMP by a superfamily of enzymes known as phosphodiesterases (PDEs). nih.govplos.org

PDE Diversity and Regulation: The cell employs a diverse toolkit of PDEs to control cGMP levels. Some PDE families are specific for cGMP (e.g., PDE5, PDE6, PDE9), while others can degrade both cGMP and cAMP. wikipedia.org The activity of these PDEs is itself tightly regulated, often through feedback mechanisms involving phosphorylation or allosteric binding of cyclic nucleotides, providing precise temporal and spatial control over signal termination. nih.gov

Receptor/Enzyme Desensitization: Signal flow can also be attenuated at the source. Guanylyl cyclases can be desensitized or inactivated. For example, the heme moiety of soluble guanylyl cyclase (sGC) can be oxidized under conditions of oxidative stress, rendering the enzyme unresponsive to its activator, nitric oxide. plos.orgsemanticscholar.org

The dynamic balance between the high catalytic activity of guanylyl cyclases and the rapid hydrolysis by PDEs dictates the amplitude and duration of the intracellular cGMP signal.

Hypotheses on Spatiotemporal Encoding of Information by Cyclic Guanosine (B1672433) Monophosphate

Emerging evidence supports the hypothesis that the information content of a cGMP signal is encoded not only by its concentration (amplitude) but also by its precise location within the cell (spatial dimension) and its dynamic pattern over time (temporal dimension). frontiersin.orgpnas.org This spatiotemporal encoding allows cGMP to regulate diverse and even opposing cellular functions with a high degree of specificity.

Spatial Encoding

The localization of cGMP signals into distinct microdomains is a key strategy for achieving signaling specificity. frontiersin.org

Localized Synthesis: Different stimuli generate cGMP in different locations. For example, natriuretic peptides activate particulate guanylyl cyclases (pGCs) located on the plasma membrane, creating a pool of cGMP in the submembrane compartment. nih.govpnas.org In contrast, the diffusible gas nitric oxide (NO) activates soluble guanylyl cyclase (sGC) in the cytoplasm, generating a distinct cytosolic pool of cGMP. nih.govpnas.org

Localized Degradation and Effectors: The strategic positioning of specific PDE isoforms and effector proteins within these microdomains shapes local cGMP gradients and ensures that the signal is channeled to the appropriate downstream targets. nih.gov This prevents unwanted crosstalk between different cGMP-regulated processes.

Temporal Encoding

The timing and duration of cGMP signals are critical determinants of the cellular response. imrpress.com

Signal Dynamics: Using genetically encoded fluorescent biosensors, researchers can now visualize cGMP dynamics in real-time within living cells. pnas.orgnih.gov These studies have revealed that cells can generate signals with varying kinetics, from rapid, transient spikes to sustained, long-lasting plateaus. pnas.org

Information in Dynamics: It is hypothesized that these different temporal patterns encode distinct information. A brief cGMP transient might trigger short-term events like smooth muscle relaxation, whereas a sustained elevation in cGMP could be required to initiate long-term changes such as the regulation of gene expression. wikipedia.orgyoutube.com

Signal Propagation: Studies have observed slowly propagating waves of cGMP spreading across a cell, suggesting a complex interplay between local synthesis, diffusion, and degradation. pnas.orgnih.gov The speed and pattern of these waves could represent another layer of encoded information, determined by the relative distribution and activity of GCs and PDEs across the cell. nih.gov

Table 1: Factors Influencing Spatiotemporal cGMP Dynamics
FactorMechanismImpact on Signaling
Guanylyl Cyclase (GC) IsoformParticulate (pGC) vs. Soluble (sGC) localization.Determines initial site of cGMP synthesis (membrane vs. cytoplasm). pnas.org
Phosphodiesterase (PDE) IsoformDifferential localization and kinetic properties of various PDEs.Shapes local cGMP gradients and controls signal duration. nih.govpnas.org
Stimulus TypePeptides (e.g., ANP) activate pGC; Nitric Oxide (NO) activates sGC.Selects for specific spatial pools of cGMP. nih.gov
Cellular ArchitecturePresence of anchoring proteins and diffusion barriers.Creates functional microdomains by co-localizing signaling components. frontiersin.org

Systems-Level Understanding of Cellular Responses to Guanylyl-(3'.5')- Monophosphate Signals

To fully comprehend the complexity of cGMP signaling, a systems-level approach is necessary. This involves moving beyond the study of individual components to analyze how the entire network of molecules interacts to produce a coherent cellular response. semanticscholar.org Systems biology, which integrates experimental data with computational modeling, provides a powerful framework for this holistic understanding. plos.org

Computational Modeling: Mathematical models of the cGMP signaling pathway allow researchers to simulate its behavior under various conditions. semanticscholar.org These models can help to understand how the pathway responds to different stimuli and how it is perturbed in disease states. For example, systems pharmacology models have been developed to investigate how oxidative stress, a common feature in cardiovascular diseases, impairs NO-sGC-cGMP signaling by both reducing NO availability and inactivating sGC. nih.govplos.org

Identifying Critical Control Nodes: A key benefit of the systems approach is the ability to perform sensitivity analysis to identify the most critical control points within the network. Computational studies of the NO-cGMP pathway have identified three dominant steps that exert the most influence on cGMP accumulation: the rate of sGC oxidation, the dissociation of NO from sGC, and the rate of cGMP degradation by PDEs. semanticscholar.org

Guiding Therapeutic Strategies: This systems-level understanding has significant therapeutic implications. By modeling the entire pathway, it's possible to predict the most effective strategies for correcting signaling deficits in disease. plos.org For instance, models might predict that simultaneously targeting multiple nodes—such as combining a PDE inhibitor with an sGC activator—could be more effective at restoring physiological cGMP levels than targeting a single component alone. semanticscholar.org This provides a rational basis for the development of "polypharmacy" approaches.

Table 2: Key Components in Systems Models of cGMP Signaling
ComponentRole in the NetworkExample of System-Level Interaction
Nitric Oxide (NO)Primary activator of the sGC synthetic module.Bioavailability is affected by reactive oxygen species (ROS), linking cGMP signaling to cellular redox state. nih.gov
Soluble Guanylyl Cyclase (sGC)Central processing node; converts GTP to cGMP.Activity is dynamically regulated by NO binding and oxidative modification, acting as a key control point. semanticscholar.org
Phosphodiesterases (PDEs)Primary nodes for signal termination (degradation).Act as crosstalk points with the cAMP pathway (e.g., PDE2, PDE3), integrating signals from both cyclic nucleotides. ahajournals.org
cGMP-Dependent Protein Kinase (PKG)Major downstream effector node.Initiates feedback loops by phosphorylating components of the cGMP pathway, such as PDEs.

Emerging Research Frontiers and Future Directions

Discovery of Novel Guanylyl-(3'.5')- Monophosphate Effectors and Regulatory Proteins

The cellular effects of cGMP are mediated by a trio of well-established effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs). nih.govnih.govnih.govcusabio.com While these core components are well-characterized, a key frontier of research is the identification of novel proteins that interact with and are regulated by this pathway, thereby expanding the known scope of cGMP's influence.

PKG, a primary effector, phosphorylates a multitude of substrate proteins to regulate cellular function. cusabio.compressbooks.pub Research continues to uncover new PKG substrates, which in turn reveals novel functions of cGMP signaling. For example, PKG targets include the regulator of G-protein signaling 2 (RGS2), the inositol (B14025) receptor-associated cGKI-substrate (IRAG), and phospholamban (PLB), which are crucial in cardiovascular function. nih.govcusabio.com Advanced techniques, such as cell-based protein-fragment complementation assays, are being employed to systematically screen for new PKG interaction partners, promising to reveal previously unknown connections to other signaling cascades. mdpi.com

Furthermore, research is elucidating how the spatial organization of these effectors within the cell, a concept known as compartmentalization, creates distinct signaling microdomains. nih.govmdpi.com This allows for specific and localized cGMP responses, and identifying the proteins that anchor and organize these signaling complexes is an active area of investigation.

Table 1: Key Downstream Effectors of cGMP

Effector Class Specific Examples Primary Function
cGMP-Dependent Protein Kinases PKG-I, PKG-II Serine/threonine kinase that phosphorylates target proteins. cusabio.compressbooks.pub
Cyclic Nucleotide-Gated Channels CNG Channels Non-selective cation channels involved in sensory transduction. nih.govpressbooks.pub

| cGMP-Regulated Phosphodiesterases | PDE2, PDE3, PDE5, PDE9 | Hydrolyze cyclic nucleotides (cAMP and/or cGMP) to terminate signaling. nih.govfrontiersin.org |

Development of Advanced Research Probes and Pharmacological Modulators for Cyclic GMP Pathways

Understanding the spatiotemporal dynamics of cGMP signaling in living cells is crucial for deciphering its complex roles. dss.go.th A significant advancement in this area is the development of genetically encoded fluorescent indicators for cGMP. These probes are often based on fluorescence resonance energy transfer (FRET) and typically involve fusing cGMP-dependent protein kinase (PKG) with variants of green fluorescent protein (GFP). dss.go.thresearchgate.net These tools allow researchers to visualize real-time changes in cGMP concentrations within single living cells, providing unprecedented insight into the dynamics of the signaling pathway. pressbooks.pubdss.go.th In addition to protein-based sensors, novel fluorophore-labeled cyclic nucleotides are being synthesized to serve as high-affinity probes for studying cGMP-binding proteins like ion channels. nih.govrsc.org

Parallel to the development of research tools, there is intense effort in creating novel pharmacological modulators that can precisely manipulate the cGMP pathway for therapeutic purposes. nih.govnih.gov These agents go beyond simple PDE inhibitors and target other key nodes in the pathway.

Key classes of emerging pharmacological modulators include:

sGC Stimulators: Molecules like riociguat (B1680643) and vericiguat (B611664) enhance the sensitivity of soluble guanylyl cyclase (sGC) to its natural activator, nitric oxide (NO). nih.govmdpi.combusinesswire.com They are particularly useful in conditions where NO production is impaired. mdpi.com

sGC Activators: These compounds activate sGC independently of NO, offering a therapeutic option for diseases where the NO-sGC axis is severely compromised, such as when sGC is in an oxidized, heme-free state. nih.govahajournals.org

Novel PDE Inhibitors: Research is focused on developing inhibitors with greater selectivity for specific PDE isoforms (e.g., PDE5 and PDE9), which are responsible for hydrolyzing cGMP in distinct subcellular compartments. frontiersin.org This approach allows for targeted augmentation of cGMP signaling in specific cellular pools.

These advanced probes and modulators are essential for both fundamental research and the development of targeted therapies for a range of cGMP-related diseases. nih.govdss.go.th

Elucidation of Disease Pathogenesis at a Molecular Level

Dysfunctional cGMP signaling is a common feature in a wide spectrum of human diseases, collectively termed "cGMPopathies". oup.com These include cardiovascular disorders like heart failure and pulmonary hypertension, as well as neurological, renal, and inflammatory diseases. nih.govnih.govoup.comphysiology.org Research is now focused on dissecting the precise molecular mechanisms that underpin the contribution of cGMP dysregulation to disease pathogenesis.

Impairment of the cGMP pathway can arise from either deficient synthesis or excessive degradation of the second messenger. oup.com A primary mechanism involves endothelial dysfunction, which leads to reduced bioavailability of nitric oxide (NO), the principal activator of soluble guanylyl cyclase (sGC). nih.govahajournals.org

A critical factor in many diseases is oxidative stress. ahajournals.orgplos.org Reactive oxygen species can directly oxidize the heme prosthetic group of sGC, rendering the enzyme insensitive to NO stimulation. ahajournals.org This uncoupling of the NO-sGC signaling axis is a key event in the pathophysiology of conditions like heart failure with preserved ejection fraction (HFpEF). ahajournals.org Furthermore, inflammation and other disease-related stressors can lead to the overexpression of cGMP-degrading phosphodiesterases (PDEs), which further depletes cellular cGMP levels and contributes to pathology. mdpi.complos.org

A deeper understanding of disease mechanisms has revealed multiple molecular targets for therapeutic intervention. nih.govahajournals.org The goal is to restore normal cGMP levels and signaling.

Table 2: Emerging Therapeutic Targets in the cGMP Pathway

Target Rationale for Targeting Therapeutic Approach
Soluble Guanylyl Cyclase (sGC) sGC activity is often impaired in disease states due to oxidative stress or low NO levels. nih.govahajournals.org sGC Stimulators (e.g., Vericiguat) increase sGC sensitivity to NO; sGC Activators directly stimulate oxidized/heme-free sGC. nih.govnih.govmdpi.com
Particulate Guanylyl Cyclase (pGC) pGCs are activated by natriuretic peptides and represent an alternative route for cGMP production. nih.govnih.gov Development of agonists for specific pGC subtypes. nih.govnih.gov
Phosphodiesterases (PDEs) Specific PDE isoforms (e.g., PDE5, PDE9) degrade cGMP in distinct subcellular pools. frontiersin.org Selective inhibitors to increase cGMP levels in a targeted manner. frontiersin.orgphysiology.org

| Protein Kinase G (PKG) | As the main downstream effector, directly modulating PKG could bypass issues with cGMP production. nih.gov | Development of specific PKG activators or inhibitors for diseases like inherited photoreceptor degeneration. nih.gov |

By targeting these specific molecular nodes, researchers aim to develop more precise and effective therapies for a host of cGMP-related disorders. nih.govnih.gov

Integration with Omics Technologies (e.g., Proteomics, Metabolomics, Phosphoproteomics)

The advent of "omics" technologies is revolutionizing the study of signaling networks. Mass spectrometry-based phosphoproteomics, in particular, has become an invaluable tool for understanding cGMP-mediated signaling. nih.govmdpi.com This approach allows for the global, unbiased identification and quantification of thousands of protein phosphorylation sites. nih.gov By comparing the phosphoproteome of cells in basal versus cGMP-stimulated states, researchers can identify novel substrates for PKG and map the downstream signaling cascades it initiates. nih.govyoutube.com

Integrating phosphoproteomics with other omics data, such as proteomics (to measure changes in protein abundance) and transcriptomics (to measure changes in gene expression), provides a systems-level view of the cellular response to cGMP. nih.govresearchgate.net For example, this integrated approach can reveal how cGMP signaling not only causes rapid post-translational modifications via phosphorylation but also leads to longer-term changes in the expression of key regulatory proteins. researchgate.net This multi-omics strategy is essential for constructing comprehensive models of cGMP network dynamics and for identifying previously unappreciated roles of this signaling pathway in health and disease. nih.govnih.gov

Computational Predictive Models for Guanylyl-(3'.5')- Monophosphate Signaling and Network Dynamics

The cGMP signaling pathway is a complex network with numerous components, feedback loops, and extensive crosstalk with other pathways, such as the cyclic AMP (cAMP) system. plos.orgnih.gov Understanding the integrated behavior of such a system is often beyond intuitive reasoning. nih.gov To address this complexity, researchers are increasingly turning to computational and mathematical modeling. plos.orgnih.gov

Using approaches based on ordinary differential equations, these models describe the biochemical reactions within the pathway, such as enzyme kinetics and binding affinities. plos.orgnih.gov Such models can simulate the dynamic changes in cGMP concentration in response to various stimuli and predict the impact of pharmacological interventions. mdpi.complos.org

These predictive models serve several critical functions:

Identifying Key Control Points: Modeling can reveal which components or reactions exert the most control over cGMP levels, highlighting the most promising targets for drug development. plos.org

Hypothesis Generation: Computational simulations can generate new, testable hypotheses about the network's behavior that can then be validated experimentally. nih.gov

By integrating experimental data with computational modeling, scientists can achieve a more profound and quantitative understanding of cGMP signaling, accelerating the discovery of new biological insights and the development of novel therapeutic strategies. plos.orgnih.gov

Unexplored Biological Roles and Mechanistic Discoveries of Guanylyl-(3'.5')- Monophosphate

While the role of cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) as a second messenger in the cGAS-STING innate immunity pathway is well-established, recent research has begun to uncover a host of non-canonical functions and unexplored biological roles. wikipedia.orgnih.gov These new frontiers extend beyond the classic induction of type I interferons and are reshaping our understanding of cGAMP's influence on cellular physiology and pathology. nih.govresearcher.life

Beyond Interferon Induction: Non-Canonical Signaling

Emerging evidence points to interferon-independent signaling activities of cGAMP. One significant discovery is its ability to trigger DNA damage response signaling. nsf.gov This suggests a more direct role in maintaining genomic integrity than previously understood. The cGAS-STING pathway, initiated by cGAMP, has also been implicated in other fundamental cellular processes such as autophagy and cellular senescence. nih.govdiabetesjournals.org These findings suggest that cGAMP's functions are not limited to pathogen defense but are also integrated into the core cellular stress response networks.

Table 1: Emerging Non-Canonical Roles of cGAMP

Biological Process Key Findings Potential Implications
Cellular Senescence cGAMP signaling is involved in the induction and maintenance of cellular senescence. diabetesjournals.orgnih.gov Therapeutic targeting for age-related diseases and cancer.
Autophagy The cGAS-STING pathway, activated by cGAMP, intersects with autophagy regulation. nih.gov New avenues for treating diseases with dysregulated autophagy, such as neurodegenerative disorders.
Metabolic Regulation The cGAS-cGAMP-STING pathway is linked to metabolic diseases, including insulin (B600854) resistance and nonalcoholic fatty liver disease (NAFLD). diabetesjournals.orgnih.gov Novel therapeutic strategies for metabolic disorders by modulating cGAMP signaling.

| DNA Damage Response | cGAMP can trigger DNA damage response signaling independently of interferon induction. nsf.gov | Understanding intrinsic cellular defense mechanisms against genomic instability. |

cGAMP as a Traveling Messenger: Intercellular Communication

A paradigm-shifting discovery is the realization that cGAMP is not strictly cell-autonomous. It can act as an immunotransmitter, traveling between cells to propagate an immune response. nih.govfrontiersin.org This intercellular transfer can occur through several mechanisms, including gap junctions and, potentially, yet-to-be-identified transporters. frontiersin.org

Extracellular cGAMP has been detected in the tumor microenvironment, where it acts as a crucial danger signal to alert the host immune system. frontiersin.orgresearchgate.net Cancer cells can export cGAMP, which is then taken up by neighboring immune cells, such as dendritic cells and macrophages, activating their STING pathway and promoting an anti-tumor response. frontiersin.orgyoutube.com However, this process is tightly regulated by the extracellular hydrolase ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), which degrades extracellular cGAMP. researchgate.netnih.gov The discovery of this extracellular signaling axis opens up new therapeutic possibilities, with ENPP1 inhibitors being explored to boost anti-cancer immunity. researchgate.net

Table 2: cGAMP Intercellular Transport and Signaling

Transport Mechanism Context Functional Outcome
Gap Junctions Transfer between tumor cells and immune cells (e.g., dendritic cells, macrophages). frontiersin.org Activation of host STING pathway, leading to anti-tumor immunity.
Extracellular Export Release from cancer cells into the tumor microenvironment. researchgate.netnih.gov Paracrine activation of STING in host immune cells, promoting immune surveillance.

| Viral Particles | Potential transfer during viral infections. nih.gov | Propagation of antiviral signals to uninfected cells. |

Uncharted Territories: Nuclear Functions and Broader Disease Implications

The synthase responsible for cGAMP production, cGAS, has been found to have functions within the cell nucleus, where it is involved in DNA damage repair and maintaining nuclear envelope integrity. researchgate.net While cGAS is thought to be primarily activated by cytosolic DNA, its nuclear roles raise questions about whether cGAMP could be produced and have specific functions within the nuclear compartment, a largely unexplored area.

The expanding roles of cGAMP signaling have linked its dysregulation to a wide array of diseases beyond infections and cancer. These include autoinflammatory and autoimmune diseases, neurodegenerative conditions, and cardiovascular ailments like myocardial infarction-related inflammation. nih.govdiabetesjournals.org Understanding the specific mechanisms by which cGAMP contributes to the pathology of these diverse conditions is a major focus of future research. This involves elucidating how the cGAS-cGAMP-STING pathway interacts with other cellular signaling networks and how its activity is fine-tuned in different cell types and tissues. nih.gov The continued exploration of these uncharted territories promises to reveal even more about the profound and multifaceted biological impact of this single, remarkable molecule.

Conclusion

Summary of Key Academic Contributions and Current Understanding of Guanosine (B1672433), Guanylyl-(3'.5')-, Monoammonium Salt

Guanosine, guanylyl-(3'.5')-, monoammonium salt, a form of cyclic di-guanosine monophosphate (c-di-GMP), belongs to the class of cyclic dinucleotides (CDNs), which are ancient and fundamental signaling molecules. nih.gov The most significant academic contribution related to this class of molecules in metazoans was the discovery of a related compound, cyclic GMP-AMP (cGAMP), in 2012, which filled a critical gap in the understanding of innate immune signaling. rsc.orgnih.gov For over a century, it was known that DNA could provoke an immune response, but the underlying mechanism was unclear. rsc.orgnih.gov Research identified cGAMP as the first cyclic dinucleotide in metazoa to function as an endogenous second messenger, specifically to trigger the production of interferons in response to the presence of DNA in the cytoplasm. oup.com

This discovery led to the elucidation of the cGAS-cGAMP-STING signaling pathway, a cornerstone of innate immunity. biorxiv.org The current understanding is that the enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor. oup.comnih.gov Upon detecting foreign or misplaced self-DNA—a danger signal associated with microbial invasion or cellular damage—cGAS is activated. nih.govfrontiersin.org Activated cGAS synthesizes cGAMP from ATP and GTP. rsc.orgacs.org This second messenger then binds to and activates the adaptor protein STING (stimulator of interferon genes). biorxiv.orgnih.gov STING activation initiates a signaling cascade that leads to the production of type-I interferons and other pro-inflammatory cytokines, which are essential for mounting a defense against infections and cancer. biorxiv.orgfrontiersin.org

Further research has revealed that cGAMP can act as an "immunotransmitter," moving between cells to propagate the immune signal. nih.gov It can be transferred through gap junctions, incorporated into viral particles, or secreted into the microenvironment where it is taken up by other cells, including patrolling immune cells. frontiersin.org This intercellular transfer is crucial for coordinating a robust immune response, for instance, in recruiting immune cells to a tumor microenvironment. frontiersin.org The specific isomer 2'3'-cGAMP has been identified as a particularly potent activator of the STING pathway in mammals. nih.gov

Remaining Fundamental Questions and Knowledge Gaps in Guanylyl-(3'.5')- Monophosphate Research

Despite significant progress, several fundamental questions and knowledge gaps remain in the field of cyclic guanylyl-(3'.5')- monophosphate research. A primary area of investigation is understanding the precise regulation of the cGAS enzyme. It is not fully understood how cGAS is kept in an inactive state under normal conditions to prevent it from being triggered by the cell's own nuclear or mitochondrial DNA, which could lead to autoinflammatory diseases. nih.gov

Another significant knowledge gap is the complete characterization of cGAMP transport mechanisms between cells. frontiersin.org While transfer through gap junctions and viral particles has been demonstrated, the specific transporters responsible for moving extracellular cGAMP across the cell membrane have not been fully identified. frontiersin.org Furthermore, the role of cGAMP transfer in the complex pathology of various inflammatory and autoimmune diseases is an area that requires deeper investigation. frontiersin.org

The dual role of the cGAS-STING pathway in cancer also presents a complex puzzle. While its activation can lead to potent anti-tumor immunity, some studies show that cancer cells can hijack the pathway to promote metastasis. frontiersin.orgnih.gov For example, cancer cells have been shown to transfer cGAMP to adjacent astrocytes, which in turn send signals back that promote malignancy. nih.gov The molecular mechanisms that dictate whether the pathway's activation results in tumor suppression or progression are not yet clear. frontiersin.orgnih.gov Additionally, while much is known about the synthesis of these cyclic dinucleotides, the enzymes and pathways responsible for their degradation and signal termination, particularly in different organisms like plants, remain elusive. frontiersin.org

Broader Implications for Basic Biomedical Science and Mechanistic Biology

The discovery and characterization of the cGAS-cGAMP-STING pathway have profound implications for basic biomedical science and mechanistic biology. It has fundamentally changed the understanding of innate immunity by identifying a key mechanism that links the detection of misplaced DNA to a robust inflammatory response. rsc.orgnih.gov This pathway provides a crucial link between fields that were once considered more distinct, including DNA damage repair, cellular senescence, inflammation, and cancer biology. nih.govresearchgate.net

The understanding that genomic instability and DNA damage can directly trigger inflammation via cGAS activation provides a mechanistic explanation for the inflammatory conditions associated with certain genetic disorders and aging. nih.govresearchgate.net This connection has opened up new avenues of research into autoinflammatory diseases and the aging process.

From a therapeutic perspective, the pathway holds immense promise. Analogs of cGAMP are being actively investigated as powerful vaccine adjuvants, capable of boosting antigen-specific T cell activation and antibody production. nih.govacs.org In oncology, STING agonists like cGAMP are being developed as immunotherapies to enhance anti-tumor immunity, potentially in combination with other treatments like checkpoint inhibitors. nih.govnih.gov Conversely, for autoimmune diseases characterized by overactivation of the pathway, inhibitors of cGAS or STING represent a novel therapeutic strategy. frontiersin.org The concept of cGAMP as a traveling second messenger, or "immunotransmitter," also introduces a new paradigm for intercellular communication in the immune system, with broad implications for understanding how immune responses are coordinated within tissues. nih.govfrontiersin.org

Q & A

Q. What synthetic routes and characterization methods are used for Guanosine, guanylyl-(3'→5')-, monoammonium salt?

The compound is synthesized via enzymatic phosphorylation of guanosine derivatives or chemical coupling of guanylyl and guanosine moieties. Characterization employs:

  • HPLC for purity assessment (≥98% by area normalization) .
  • Mass spectrometry (LC-MS/MS) to confirm molecular weight (e.g., observed m/z matching theoretical MW) .
  • NMR spectroscopy (¹H, ³¹P) to verify phosphodiester linkage and ammonium counterion presence .

Q. How is purity validated, and what analytical thresholds are critical?

Purity is assessed via:

  • Reverse-phase HPLC with UV detection (λ = 254 nm), requiring ≥95% peak homogeneity .
  • Ion-exchange chromatography to quantify residual nucleotides (e.g., GDP, GMP ≤1%) .
  • Karl Fischer titration for water content (<5% w/w in lyophilized forms) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : 50 mg/mL in aqueous buffers (pH 6–8) .
  • Stability : Degrades <5% over 6 months when stored at -20°C in lyophilized form; avoid repeated freeze-thaw cycles .

Q. Which spectroscopic techniques quantify this compound in biological matrices?

  • UV-Vis spectroscopy (λmax = 252 nm, ε = 12,400 M⁻¹cm⁻¹) for concentration determination .
  • Fluorescence polarization assays using cGMP-binding proteins (e.g., protein kinase G) for functional quantification .

Advanced Research Questions

Q. How to design experiments probing its role in cyclic nucleotide signaling?

  • Kinase activation assays : Measure cGMP-dependent protein kinase (PKG) activity using 8-Br-cGMP as a positive control .
  • GTPase studies : Monitor GTP hydrolysis rates in G-protein coupled receptor systems with GDP analogs .
  • Intracellular delivery : Use electroporation or liposomal encapsulation to bypass membrane impermeability .

Q. How to resolve contradictions in bioactivity data (e.g., EC50 variability)?

  • Purity verification : Re-test compound batches with orthogonal methods (e.g., CE vs. HPLC) .
  • Buffer compatibility : Assess ion effects (e.g., Na⁺ vs. NH₄⁺) on enzyme kinetics .
  • Assay standardization : Use internal controls like 8-(4-Chlorophenylthio)-cGMP for PKG activation .

Q. What experimental controls are critical for metabolic incorporation studies?

  • Isotopic labeling : Use ¹⁵N/¹³C-labeled guanine to track salvage pathway integration .
  • Enzyme inhibition : Apply mycophenolic acid to block de novo GTP synthesis, forcing reliance on salvage pathways .
  • Matrix blanks : Use nucleotide-depleted cell lysates to exclude background signals .

Q. How does the ammonium counterion affect biochemical interactions vs. sodium salts?

  • Enzyme affinity : NH₄⁺ may alter electrostatic interactions with catalytic sites (e.g., lower Km in GTPases vs. Na⁺ forms) .
  • Crystallography : Co-crystallize with PKG to compare binding modes .
  • Solubility : NH₄⁺ salts exhibit higher solubility in non-polar solvents for membrane studies .

Q. What computational models predict binding to cGMP-dependent kinases?

  • Molecular docking : Use AutoDock Vina with PKG crystal structures (PDB: 3SHR) to simulate binding .
  • MD simulations : Analyze conformational stability of the guanylyl-(3'→5') linkage in solvated systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.